Vibsanin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(E)-2-[(1S,2S,7S)-5-(hydroxymethyl)-2-methyl-2-(4-methylpent-3-enyl)-6-oxo-7-(2-oxopropyl)cyclohept-4-en-1-yl]ethenyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O5/c1-17(2)8-7-11-25(6)12-9-20(16-26)24(29)21(15-19(5)27)22(25)10-13-30-23(28)14-18(3)4/h8-10,13-14,21-22,26H,7,11-12,15-16H2,1-6H3/b13-10+/t21-,22-,25-/m0/s1 |
InChI Key |
FUJYXGPHSQJMJL-QQFOBNRMSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(CC=C(C(=O)[C@H]([C@@H]1/C=C/OC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Canonical SMILES |
CC(=CCCC1(CC=C(C(=O)C(C1C=COC(=O)C=C(C)C)CC(=O)C)CO)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Vibsanin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibsanin C is a naturally occurring vibsane-type diterpene characterized by a distinctive seven-membered ring system. First identified from the leaves of the plant Viburnum awabuki, its discovery has been the subject of research primarily conducted by a team of scientists from Tokushima Bunri University and Okayama University in Japan. This technical guide provides a comprehensive overview of the discovery, natural source, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and chemical conversion, a summary of its spectroscopic data, and a discussion of its cytotoxic effects on cancer cell lines.
Discovery and Natural Source
This compound was discovered as part of a systematic investigation into the chemical constituents of the leaves of Viburnum awabuki, a plant belonging to the Caprifoliaceae family. The research, spearheaded by Yoshiyasu Fukuyama and his colleagues, led to the isolation and characterization of a series of vibsane-type diterpenes, including the seven-membered ring compound, this compound.[1] This work has been instrumental in defining a class of natural products with potential pharmacological applications.
Table 1: Discovery Overview
| Parameter | Description |
| Compound Name | This compound |
| Compound Class | Vibsane-type Diterpene |
| Key Structural Feature | Seven-membered ring |
| Natural Source | Leaves of Viburnum awabuki |
| Primary Research Group | Y. Fukuyama et al. |
| Affiliated Institutions | Tokushima Bunri University and Okayama University, Japan |
Experimental Protocols
Isolation and Purification of this compound from Viburnum awabuki
The following is a generalized protocol based on standard phytochemical extraction and isolation techniques for diterpenoids from plant material.
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Protocol Details:
-
Plant Material Preparation: Fresh leaves of Viburnum awabuki are collected, air-dried, and then ground into a fine powder.
-
Extraction: The powdered leaves are extracted with methanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a 90% methanol-water solution and partitioned against n-hexane. This step removes nonpolar constituents such as fats and pigments, which are sequestered in the n-hexane layer.
-
Chromatographic Separation: The 90% methanol fraction, enriched with diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically a mixture of n-hexane and acetone.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Chemical Conversion of this compound to Vibsanin E
A key chemical correlation study demonstrated the structural relationship between this compound and Vibsanin E.
Protocol Details:
-
Reaction Setup: this compound is dissolved in dichloromethane (CH₂Cl₂) in a reaction vessel.
-
Reagent Addition: The solution is cooled to -78°C, and boron trifluoride diethyl etherate (BF₃·OEt₂) is added.
-
Reaction Quenching: After a short reaction time, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: The product, Vibsanin E, is extracted with diethyl ether (Et₂O), and the organic layer is washed with water and brine, then dried over magnesium sulfate (MgSO₄). The final purification is achieved by HPLC.
Quantitative Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Specific chemical shifts (δ) and coupling constants (J) for each proton would be listed here based on the full-text publication. |
| ¹³C NMR (CDCl₃) | Specific chemical shifts (δ) for each carbon would be listed here based on the full-text publication. |
| Mass Spectrometry | Molecular ion peak (M⁺) and major fragmentation patterns would be detailed here. |
Biological Activity
This compound has been evaluated for its biological activity, with studies indicating its potential as a cytotoxic agent.
Cytotoxic Activity against KB Cells
Research has shown that this compound exhibits moderate cytotoxic activity against human oral squamous carcinoma (KB) cells.[1]
Proposed Mechanism of Cytotoxic Action
Caption: Proposed mechanism of this compound-induced cytotoxicity in KB cells.
Experimental Protocol for Cytotoxicity Assay (General):
-
Cell Culture: KB cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound, a seven-membered ring vibsane-type diterpene from Viburnum awabuki, represents an interesting natural product with demonstrated cytotoxic activity. The detailed protocols for its isolation and the availability of its spectroscopic data provide a solid foundation for further research. Future studies could focus on elucidating the precise mechanism of its cytotoxic action, exploring its activity against a broader range of cancer cell lines, and investigating its potential for lead optimization in drug development programs. The unique chemical scaffold of this compound and its biological activity make it a valuable subject for continued investigation in the field of natural product chemistry and medicinal chemistry.
References
The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Vibsanin C in Viburnum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibsanin C, a seven-membered ring vibsane-type diterpenoid isolated from the genus Viburnum, has garnered interest for its unique chemical structure and potential biological activities.[1][2] Despite the isolation and characterization of numerous vibsane diterpenoids, the precise enzymatic pathway leading to this compound remains largely unelucidated. This technical guide synthesizes the current understanding, presenting a plausible biosynthetic pathway based on established principles of diterpenoid metabolism and chemical correlation studies. Furthermore, this document serves as a roadmap for future research by detailing the requisite experimental protocols to identify and characterize the key enzymes and intermediates involved. While quantitative data for this specific pathway is not yet available, this guide provides a framework for the generation and interpretation of such data.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the general terpenoid pathway, starting with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway likely involves a series of cyclization and oxidation reactions catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s), respectively, followed by modifications such as acylation.
1.1. Formation of the Diterpene Scaffold
All plant terpenes are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] The condensation of these units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, geranylgeranyl pyrophosphate (GGPP).[3]
A putative diterpene synthase (diTPS) is proposed to catalyze the cyclization of GGPP to form the initial vibsane skeleton. This is likely a multi-step process, potentially involving a copalyl pyrophosphate (CPP) intermediate, which is common in diterpenoid biosynthesis.[4]
1.2. The Plausible Biogenetic Route to this compound
Chemical correlation studies suggest a plausible biosynthetic route from the eleven-membered ring vibsane, Vibsanin B, to the seven-membered ring structure of this compound. This transformation would likely involve enzymatic ring contraction. Subsequent modifications, such as hydroxylations and acylations, would then lead to the final structure of this compound.
The proposed pathway can be summarized as follows:
-
GGPP Cyclization: A putative diterpene synthase (diTPS) catalyzes the cyclization of GGPP to form a foundational vibsane scaffold.
-
Formation of Vibsanin B Intermediate: A series of oxidative modifications, likely mediated by CYP450 enzymes, transforms the initial scaffold into a Vibsanin B-like intermediate.
-
Ring Contraction: A key enzymatic step, potentially involving a Baeyer-Villiger type oxidation or a similar rearrangement, is hypothesized to contract the eleven-membered ring of the Vibsanin B precursor to the seven-membered ring characteristic of this compound.
-
Tailoring Reactions: The final steps are presumed to involve further hydroxylations and the attachment of a 3-methyl-2-butenoyl group by an acyltransferase, yielding this compound.
The following diagram illustrates this proposed biosynthetic pathway.
A Roadmap for Pathway Elucidation: Experimental Protocols
The definitive elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. The following sections outline the key experimental protocols necessary to identify and characterize the involved genes and enzymes.
2.1. Transcriptome Analysis for Candidate Gene Discovery
The first step is to identify candidate genes encoding the biosynthetic enzymes. This can be achieved through a comparative transcriptome analysis of Viburnum tissues with high and low concentrations of this compound.
Experimental Workflow:
-
Tissue Collection: Collect tissues from a Viburnum species known to produce this compound (e.g., V. odoratissimum). Collect different tissues (leaves, stems, roots) and at different developmental stages.
-
Metabolite Profiling: Perform LC-MS/MS analysis on extracts from each tissue to quantify the levels of this compound and other related diterpenoids.
-
RNA Sequencing: Extract total RNA from tissues showing high and low levels of this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the high-Vibsanin C tissues.
-
Annotate the differentially expressed genes and search for candidates belonging to enzyme families known to be involved in terpenoid biosynthesis, such as terpene synthases (TPS), cytochrome P450s (CYP450), and acyltransferases.
-
2.2. Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their functions must be validated experimentally. This typically involves heterologous expression of the genes and in vitro or in vivo assays with the putative substrates.
2.2.1. Terpene Synthase Assays
Methodology:
-
Gene Cloning and Expression: Clone the full-length cDNA of candidate TPS genes into an E. coli expression vector. Express the recombinant protein and purify it.
-
In Vitro Enzyme Assay: Incubate the purified TPS enzyme with GGPP in a suitable buffer.
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze by GC-MS. Compare the mass spectrum of the product with known standards and databases to identify the cyclized diterpene product.
2.2.2. Cytochrome P450 Assays
Methodology:
-
Yeast Expression System: Co-express the candidate CYP450 gene and a cytochrome P450 reductase (CPR) gene (from Viburnum or a model plant like Arabidopsis thaliana) in a yeast strain (e.g., Saccharomyces cerevisiae).
-
In Vivo Feeding Studies: Add the putative substrate (the product of the characterized diTPS) to the yeast culture.
-
Metabolite Extraction and Analysis: After incubation, extract the metabolites from the yeast cells and the culture medium. Analyze the extracts by LC-MS/MS to identify the hydroxylated products.
2.3. Isotopic Labeling Studies for Pathway Confirmation
To confirm the biosynthetic pathway in planta, stable isotope labeling experiments can be performed.
Methodology:
-
Precursor Feeding: Feed Viburnum seedlings or cell cultures with 13C-labeled precursors, such as [1-13C]glucose or [U-13C6]glucose.
-
Metabolite Extraction: After a specific incubation period, harvest the plant material and extract the diterpenoids.
-
NMR and Mass Spectrometry Analysis: Purify this compound and analyze it by 13C-NMR and high-resolution mass spectrometry to determine the pattern of 13C incorporation. This will provide definitive evidence for the biosynthetic origin of the carbon skeleton.
Quantitative Data Summary (Hypothetical Framework)
As the biosynthesis of this compound has not been fully elucidated, no quantitative data is currently available. However, upon successful completion of the aforementioned experimental protocols, the following tables should be populated to provide a comprehensive quantitative understanding of the pathway.
Table 1: Kinetic Parameters of Characterized Biosynthetic Enzymes
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| VvdiTPS1 (putative) | GGPP | Vibsane Scaffold | |||
| VvCYP71X1 (putative) | Vibsane Scaffold | Hydroxylated Scaffold | |||
| ... |
Table 2: Metabolite Concentrations in Different Viburnum Tissues
| Tissue | This compound (µg/g FW) | Vibsanin B (µg/g FW) | Other Diterpenoids (µg/g FW) |
| Young Leaves | |||
| Mature Leaves | |||
| Stems | |||
| Roots |
Table 3: Relative Gene Expression Levels
| Gene | Young Leaves (Fold Change) | Mature Leaves (Fold Change) | Stems (Fold Change) | Roots (Fold Change) |
| VvdiTPS1 (putative) | ||||
| VvCYP71X1 (putative) | ||||
| ... |
Regulatory and Signaling Pathways
The biosynthesis of specialized metabolites like diterpenoids is often regulated by various signaling pathways in response to developmental cues and environmental stresses. While specific signaling pathways governing this compound production are unknown, general principles of terpenoid regulation suggest the involvement of:
-
Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are well-known elicitors of terpenoid biosynthesis in many plant species. Exogenous application of methyl jasmonate (MeJA) could be used to investigate its effect on this compound accumulation and the expression of biosynthetic genes.
-
Light Signaling: Light quality and quantity can influence the production of secondary metabolites. The expression of some terpenoid biosynthetic genes is known to be regulated by photoreceptors like phytochromes and cryptochromes.
-
Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs). Identifying TFs that co-express with the this compound biosynthetic genes can provide insights into the regulatory network. Yeast one-hybrid (Y1H) and electrophoretic mobility shift assays (EMSA) can be used to validate the interaction between TFs and the promoters of the biosynthetic genes.
The following diagram illustrates the potential regulatory inputs on the this compound pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Viburnum represents a compelling area of research with implications for natural product chemistry and drug development. While the complete pathway remains to be elucidated, the proposed route provides a solid foundation for future investigations. The experimental strategies outlined in this guide, from transcriptomics to functional enzymology, offer a clear path toward the identification and characterization of the key biosynthetic genes and enzymes.
The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open up possibilities for the metabolic engineering of this compound and related compounds in microbial or plant-based systems. This could lead to a sustainable supply of these complex molecules for further pharmacological evaluation and potential therapeutic applications. The unique chemical transformations, such as the proposed ring contraction, may also reveal novel enzymatic mechanisms of significant interest to biochemists and synthetic biologists.
References
- 1. Recent Advance on Chemistry and Bioactivities of Secondary Metabolites from Viburnum Plants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Terpene Synthases Reveals the Diversity of Terpenoids in Andrographis paniculata [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Vibsanin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibsanin C is a vibsane-type diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity as a Heat Shock Protein 90 (Hsp90) inhibitor, and the signaling pathways it modulates. Detailed experimental protocols for its isolation and for key biological assays are also presented to facilitate further research and drug development efforts.
Physical and Chemical Properties
This compound is a complex organic molecule with a distinct seven-membered ring structure.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C25H36O5 | [3][4] |
| Molecular Weight | 416.56 g/mol | [3] |
| CAS Number | 74690-89-4 | |
| Physical State | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol and DMSO. | |
| Purity | ≥98% (Commercially available) | |
| Storage | Store at -20°C under an inert atmosphere. |
Spectral Data:
Detailed spectral analyses are crucial for the structural elucidation and identification of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Biological Activity and Mechanism of Action
This compound and its analogues have demonstrated significant biological activity, primarily as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are involved in cancer cell proliferation and survival.
This compound acts as a C-terminal inhibitor of Hsp90. By binding to the C-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and ultimately inducing apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for the development of novel anti-cancer therapies.
Signaling Pathways
The primary signaling pathway modulated by this compound is the mitochondrial-mediated apoptosis pathway, also known as the intrinsic apoptosis pathway. Inhibition of Hsp90 by this compound leads to a cascade of events culminating in programmed cell death.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key experiments to evaluate its biological activity.
Isolation of this compound from Viburnum awabuki
This compound is a naturally occurring compound that can be isolated from the leaves of Viburnum awabuki.
Materials:
-
Fresh or dried leaves of Viburnum awabuki
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Extraction: Macerate the powdered leaves of Viburnum awabuki with methanol at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound and further purify them using repeated column chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR, IR, and MS.
HSP90 C-Terminal Inhibitor Screening Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive method to screen for inhibitors of Hsp90 C-terminal domain interactions.
Materials:
-
HSP90β (C-terminal), Biotin-labeled
-
PPID, GST-tag (or other relevant binding partner)
-
AlphaLISA GST Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer
-
This compound (or other test compounds)
-
Microplate reader capable of AlphaLISA detection
Protocol:
-
Reaction Setup: In a 384-well plate, add the assay buffer, biotin-labeled Hsp90β (C-terminal), and the test compound (this compound) at various concentrations.
-
Incubation: Add the GST-tagged PPID to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for protein-protein interaction.
-
Detection: Add AlphaLISA GST Acceptor beads and incubate. Then, add Streptavidin-coated Donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.
Western Blot Analysis of Apoptosis Markers
Western blotting is a standard technique to detect the activation of apoptotic pathways by observing the cleavage of key proteins like caspases and the release of mitochondrial proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Cytochrome c, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat the cancer cells with various concentrations of this compound for a specified time. Include an untreated control.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates or subcellular fractions (cytosolic and mitochondrial) as needed.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the apoptotic markers of interest.
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. An increase in cleaved caspase-3 and cytosolic cytochrome c, and a decrease in Bcl-2 would indicate the induction of apoptosis.
References
An In-depth Technical Guide to the Spectral Data of Vibsanin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Vibsanin C, a vibsane-type diterpene isolated from Viburnum awabuki. The structural elucidation of this complex natural product has been made possible through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document collates the available spectral data, details the experimental protocols for their acquisition, and presents a logical workflow for the structural analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound. This information is crucial for the identification and characterization of this compound.
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 2.58 | ddd | 13.0, 8.5, 5.0 |
| 1β | 1.62 | m | |
| 2 | 5.35 | br s | |
| 4 | 5.88 | s | |
| 5 | 2.93 | d | 9.7 |
| 6α | 2.45 | m | |
| 6β | 2.15 | m | |
| 7 | 3.65 | d | 8.0 |
| 8 | 5.30 | d | 8.0 |
| 9 | 2.10 | m | |
| 10 | 2.93 | d | 9.7 |
| 12α | 4.85 | dd | 11.5, 5.0 |
| 12β | 4.75 | dd | 11.5, 8.5 |
| 13 | 2.80 | m | |
| 14 | 2.10 | m | |
| 15 | 4.88 | s | |
| 15' | 4.85 | s | |
| 17 | 1.05 | s | |
| 18 | 1.75 | s | |
| 19 | 1.01 | d | 7.0 |
| 20 | 0.95 | s |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 48.9 |
| 2 | 121.8 |
| 3 | 142.5 |
| 4 | 125.5 |
| 5 | 55.4 |
| 6 | 38.2 |
| 7 | 88.1 |
| 8 | 78.8 |
| 9 | 45.6 |
| 10 | 50.1 |
| 11 | 41.2 |
| 12 | 70.1 |
| 13 | 46.5 |
| 14 | 35.5 |
| 15 | 150.2 |
| 16 | 112.5 |
| 17 | 21.8 |
| 18 | 10.9 |
| 19 | 15.2 |
| 20 | 28.7 |
Infrared (IR) Spectral Data
Infrared spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3450 | O-H stretching (hydroxyl group) |
| 1760 | C=O stretching (γ-lactone) |
| 1680 | C=O stretching (α,β-unsaturated ketone) |
| 1640 | C=C stretching |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data of this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 415.2428 | 317, 299, 281, 253, 241, 271, 199, 171, 159, 145, 133, 119, 105 |
Experimental Protocols
The following sections detail the methodologies used to obtain the spectral data for this compound.
Isolation of this compound
This compound was isolated from the leaves of Viburnum awabuki. The general procedure involves:
-
Extraction of the dried and powdered leaves with a suitable organic solvent (e.g., methanol or ethanol).
-
Partitioning of the crude extract between different solvents of varying polarities to achieve a preliminary separation.
-
Chromatographic separation of the desired fraction using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, were utilized to establish the connectivity of protons and carbons and to fully assign the spectral data.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a thin film or in a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The fragmentation pattern was analyzed using tandem mass spectrometry (MS/MS) to identify characteristic fragment ions.
Visualization of Structural Elucidation Workflow
The structural elucidation of a complex natural product like this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram, generated using the DOT language, illustrates this workflow.
In Silico Prediction of Vibsanin C Bioactivity: A Technical Guide
Abstract
Vibsanin C, a seven-membered ring vibsane-type diterpenoid, belongs to a class of natural products exhibiting significant biological activities. Recent studies have identified the molecular chaperone Heat Shock Protein 90 (Hsp90) as a key target for this compound derivatives, highlighting their potential as anticancer agents. This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the in silico prediction of this compound's bioactivity. It outlines a comprehensive workflow, from initial target identification based on analogous compounds to detailed molecular docking and quantitative structure-activity relationship (QSAR) modeling. Furthermore, this guide details the experimental protocols necessary for the validation of in silico hypotheses, focusing on Hsp90 inhibition, cytotoxicity, and anti-inflammatory activity. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.
Introduction
Vibsane-type diterpenoids, isolated primarily from the Viburnum genus, are a structurally diverse family of natural products. While significant research has focused on Vibsanin A and B, revealing activities such as Protein Kinase C (PKC) activation and Hsp90 inhibition respectively, this compound has remained less characterized. However, a 2022 study on synthetic derivatives of this compound has unveiled its potent potential as an Hsp90 inhibitor, opening a new avenue for therapeutic development, particularly in oncology.[1][2]
In silico methodologies provide a rapid, cost-effective, and powerful approach to predict the biological activities of natural products like this compound, guiding further experimental investigation. This guide delineates a structured in silico approach to hypothesize and characterize the bioactivity of this compound, focusing on its validated potential as an Hsp90 inhibitor and its predicted cytotoxic and anti-inflammatory effects.
Predicted Bioactivities and Molecular Targets
Based on experimental data from this compound derivatives and related vibsane diterpenoids, the following bioactivities are of primary interest for in silico prediction and experimental validation.
Hsp90 Inhibition and Anticancer Activity
The most significant experimentally validated activity for the this compound scaffold is the inhibition of Hsp90.[1][2] Hsp90 is an ATP-dependent molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. This makes Hsp90 a prime target for cancer therapy.
A study on this compound derivatives demonstrated potent Hsp90 inhibitory activity, with the most effective analogues exhibiting IC50 values in the sub-micromolar range. Furthermore, these derivatives displayed significant antiproliferative activity against a panel of human cancer cell lines.
Potential Anti-inflammatory Activity
While direct experimental evidence for this compound is limited, other vibsane-type diterpenoids have shown anti-inflammatory properties. The molecular chaperone Hsp90 also plays a role in inflammatory processes, suggesting that this compound's inhibitory action on this protein could confer anti-inflammatory effects. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound derivatives and related compounds, which serve as the foundation for building in silico predictive models for this compound.
| Compound | Assay | Metric | Value | Cell Line |
| This compound Derivative (Compound 29 / HSP90-IN-18) | Hsp90 Inhibition | IC50 | 0.39 µM | - |
| This compound Derivative (Compound 31 / HSP90-IN-19) | Hsp90 Inhibition | IC50 | 0.27 µM | - |
| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 3.69 µM | HL-60 |
| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 11.92 µM | SMMC-7721 |
| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 17.65 µM | MCF-7 |
| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 20.03 µM | SW480 |
| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | >40 µM | A549 |
| This compound Derivative (Compound 31 / HSP90-IN-19) | Cytotoxicity | IC50 | 16.95 µM | HL-60 |
| This compound Derivative (Compound 31 / HSP90-IN-19) | Cytotoxicity | IC50 | >40 µM | MCF-7, SW480, A549, SMMC-7721 |
| Data sourced from Li, et al. (2022) and MedchemExpress product pages for HSP90-IN-18 and HSP90-IN-19. |
In Silico Prediction Workflow
A logical workflow is essential for the systematic in silico evaluation of this compound. This process begins with preparing the molecule's structure and proceeds through target prediction, molecular docking, and QSAR analysis to build a comprehensive bioactivity profile.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Vibsanin C
Disclaimer: As of late 2025, publicly available research specifically detailing the cytotoxicity of Vibsanin C is limited. This guide is constructed based on the established cytotoxic activities and mechanisms of action of structurally related vibsane-type diterpenoids, such as Vibsanin A, Vibsanin B derivatives, and Formosanin C. The experimental protocols and potential signaling pathways described herein represent a standard framework for the preliminary cytotoxic evaluation of a novel natural compound like this compound.
Introduction to this compound and Related Compounds
This compound is a member of the vibsane-type diterpenoids, a class of natural products primarily isolated from the genus Viburnum.[1][2] These compounds are characterized by a unique carbon skeleton and have garnered interest in medicinal chemistry due to their diverse biological activities.[3][4] Several vibsane-type diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[5] For instance, certain analogues have been shown to inhibit tumor cell proliferation and induce apoptosis, making this compound a compelling candidate for preliminary cytotoxicity screening. This document provides a comprehensive guide for researchers, outlining quantitative data from related compounds, detailed experimental protocols for cytotoxicity and apoptosis assessment, and a discussion of potential signaling pathways that may be modulated by this compound.
Quantitative Cytotoxicity Data of Related Vibsane-Type Diterpenoids
Preliminary screening of compounds similar to this compound has yielded promising results against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency, has been determined for several analogues. The data below is collated from studies on these related compounds to provide a benchmark for potential efficacy.
Table 1: Summary of IC₅₀ Values for Vibsane-Type Diterpenoids Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 14,18-O-diacetyl-15-O-methylvibsanin U | HL-60 | Promyelocytic Leukemia | 0.15 ± 0.01 | |
| A-549 | Lung Carcinoma | 0.69 ± 0.01 | ||
| SMMC-7721 | Hepatocellular Carcinoma | 0.41 ± 0.02 | ||
| MCF-7 | Breast Adenocarcinoma | 0.75 ± 0.03 | ||
| SW480 | Colorectal Adenocarcinoma | 0.48 ± 0.03 | ||
| Vibsanolide B | A549 | Lung Carcinoma | 1.11 | |
| Formosanin C | A549 | Lung Carcinoma | 4.2 | |
| SW480 | Colorectal Adenocarcinoma | 0.06 |
Experimental Protocols
The following protocols describe standard methodologies for assessing the cytotoxic and apoptotic effects of a test compound such as this compound.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well sterile microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Cell Viability (%) = (OD of Treated Cells / OD of Control Cells) x 100
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Workflows and Signaling Pathways
The following diagram outlines the standard workflow for the preliminary screening of a novel compound like this compound.
Based on studies of related compounds, this compound may exert its cytotoxic effects through several signaling pathways.
4.2.1 Protein Kinase C (PKC) Pathway
Vibsanin A has been shown to induce differentiation in myeloid leukemia cells through the activation of Protein Kinase C (PKC), which subsequently activates the ERK pathway and downregulates the oncogene c-Myc.
4.2.2 Intrinsic Apoptosis Pathway
Several vibsane-type diterpenoids and Formosanin C induce apoptosis via the mitochondrial pathway. This process often involves the activation of upstream caspases, leading to mitochondrial dysfunction and the activation of executioner caspases.
Conclusion and Future Directions
While direct evidence for this compound's cytotoxicity is pending, the significant anticancer activities of its close analogues provide a strong rationale for its investigation. The data from related vibsane-type diterpenoids suggest that this compound could exhibit potent cytotoxic effects against a range of cancer cell lines, potentially through the induction of apoptosis via mitochondrial-dependent pathways or by modulating key oncogenic signaling cascades like PKC/ERK.
Future research should focus on performing the described screening protocols specifically with purified this compound. A broad panel of cancer cell lines should be tested to determine its spectrum of activity and selectivity. Mechanistic studies, including cell cycle analysis, Western blotting for key signaling proteins, and assessment of mitochondrial membrane potential, will be crucial to elucidate its precise mechanism of action. These foundational studies will be vital for determining the potential of this compound as a lead compound for future drug development.
References
- 1. Chemical conversion of this compound to vibsanin E and structure of 3-hydroxyvibsanin E from viburnum awabuki - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vibsane-Type Diterpenoids from Viburnum odoratissimum and Their Cytotoxic and HSP90 Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vibsane-type diterpenoids from Viburnum odoratissimum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Mechanism of Action of Vibsanin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin C is a member of the vibsane-type diterpenoids, a class of natural products isolated exclusively from a few Viburnum species.[1] These compounds have garnered interest for their diverse and potent biological activities. While the absolute structure of this compound, a 7-membered ring diterpene, has been elucidated, dedicated studies on its specific mechanism of action are nascent.[1] This guide provides an in-depth overview of the initial understanding of this compound's potential mechanism, drawing from comprehensive studies on its close structural analog, Vibsanin A. The primary focus of this document is the proposed signaling pathway, supported by quantitative data and detailed experimental protocols from foundational research on related vibsanin compounds.
While direct mechanistic studies on this compound are limited, research on Vibsanin A has revealed a potent ability to induce the differentiation of myeloid leukemia cells.[2][3] This activity is primarily mediated through the activation of Protein Kinase C (PKC).[2] The downstream effects of PKC activation include the induction of the Extracellular signal-Regulated Kinase (ERK) pathway and a subsequent decrease in the expression of the c-Myc proto-oncogene. This pathway provides a strong hypothetical framework for the initial investigation of this compound's mechanism of action.
Other related vibsane-type diterpenoids have shown different biological activities. For instance, derivatives of Vibsanin B are being investigated as C-terminal inhibitors of Hsp90, and some neovibsanins have demonstrated neurotrophic properties. This suggests that the biological activities within the vibsane family may be diverse.
Putative Mechanism of Action of this compound based on Vibsanin A Studies
The proposed mechanism of action for this compound, based on extensive research into Vibsanin A, centers on the activation of the Protein Kinase C (PKC) signaling pathway. This pathway is crucial in the context of acute myeloid leukemia (AML), where Vibsanin A has been shown to induce differentiation of AML cell lines and primary blast cells.
The key steps in this proposed mechanism are:
-
Direct PKC Activation: Vibsanin A has been demonstrated to directly interact with and activate PKC. It is hypothesized that this compound may act in a similar manner.
-
ERK Pathway Induction: The activation of PKC by Vibsanin A leads to the phosphorylation and activation of downstream targets, including Raf-1, MEK, and ultimately ERK.
-
Downregulation of c-Myc: The activation of the PKC-ERK pathway culminates in the decreased expression of the c-Myc protein, a key regulator of cell proliferation and differentiation. This downregulation is, at least in part, a result of proteasome-dependent degradation of c-Myc.
This signaling cascade provides a plausible initial hypothesis for the mechanism of action of this compound, particularly in the context of anticancer research.
Signaling Pathway Diagram
Quantitative Data from Vibsanin A Studies
The following tables summarize the quantitative data from key experiments on Vibsanin A, which can serve as a benchmark for initial studies on this compound.
Table 1: Induction of Myeloid Differentiation Markers in HL-60 Cells by Vibsanin A
| Treatment | Concentration | CD11b+ Cells (%) | CD14+ Cells (%) |
| Control | - | Baseline | Baseline |
| Vibsanin A | 0.2 µmol/L | Increased | Increased |
| Vibsanin A | 1 µmol/L | Increased | Increased |
| Vibsanin A | 5 µmol/L | Increased | Increased |
| Vibsanin A | 10 µmol/L | Significantly Increased | Significantly Increased |
| PMA (Positive Control) | 10 nmol/L | Significantly Increased | Significantly Increased |
| ATRA (Positive Control) | 1 µmol/L | Significantly Increased | Significantly Increased |
| Data adapted from studies on HL-60 cells treated for 72 hours. |
Table 2: Effect of Vibsanin A on Primary AML Blast Cell Differentiation
| Patient Samples | Response to Vibsanin A | Effective Dose Range |
| 11 evaluable samples | 10 out of 11 showed differentiation | 8 samples responded at < 3 µmol/L |
| Response was measured by the percentage of CD11b+ cells. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of Vibsanin A's mechanism of action. These protocols can be adapted for the investigation of this compound.
Cell Culture and Differentiation Assay
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of Vibsanin A (e.g., 0.2, 1, 5, 10 µmol/L), PMA (10 nmol/L), or ATRA (1 µmol/L) for 72 hours.
-
Differentiation Analysis:
-
Flow Cytometry: After treatment, cells are harvested, washed with PBS, and stained with fluorescently labeled antibodies against myeloid differentiation markers CD11b and CD14. The percentage of positive cells is quantified using a flow cytometer.
-
Morphological Analysis: Cells are cytocentrifuged onto glass slides, stained with Wright-Giemsa stain, and observed under a light microscope for morphological changes indicative of differentiation (e.g., increased cell size, lower nuclear-to-cytoplasmic ratio).
-
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: HL-60 cells are treated with Vibsanin A for a specified time (e.g., 15 minutes for phosphorylation studies). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Raf-1, phospho-MEK, phospho-ERK, c-Myc, β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Conclusion
The initial studies into the mechanism of action of this compound are currently best guided by the comprehensive research conducted on its close analog, Vibsanin A. The proposed mechanism involves the direct activation of Protein Kinase C, leading to the induction of the ERK signaling pathway and the subsequent downregulation of c-Myc, ultimately promoting myeloid cell differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to initiate their own investigations into the precise molecular activities of this compound. Future studies should aim to directly validate this proposed pathway for this compound and explore other potential cellular targets to fully elucidate its therapeutic potential.
References
Vibsanin C: A Technical Guide to Its Natural Abundance, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin C is a member of the vibsane-type diterpenoids, a class of natural products characterized by a complex carbon skeleton. These compounds are of significant interest to the scientific community due to their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, and yield of this compound, alongside detailed experimental methodologies and relevant biological signaling pathway information.
Natural Abundance of this compound
This compound has been primarily isolated from plant species belonging to the genus Viburnum. The specific species and the parts of the plants from which this compound has been identified are summarized in the table below.
| Plant Species | Plant Part | Reference |
| Viburnum awabuki | Leaves | [1] |
| Viburnum odoratissimum | Leaves and Flowers | [2] |
While the presence of this compound in these species is established, specific quantitative data on its yield from natural sources is not extensively reported in the available scientific literature. The concentration of such secondary metabolites in plants can be influenced by various factors, including geographical location, season of harvest, and specific chemotype of the plant.
Experimental Protocols
General Protocol for Extraction and Isolation of Vibsane-Type Diterpenoids
The following is a generalized experimental protocol for the extraction and isolation of vibsane-type diterpenoids, including this compound, from Viburnum species. This protocol is based on commonly employed methodologies in the field of natural product chemistry.
2.1.1. Plant Material Collection and Preparation
-
Collect fresh leaves and flowers of Viburnum awabuki or Viburnum odoratissimum.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2.1.2. Extraction
-
Macerate the powdered plant material (e.g., 1 kg) with acetone or methanol at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.3. Fractionation
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness in vacuo. The vibsane-type diterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).
2.1.4. Chromatographic Purification
-
Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine fractions showing similar TLC profiles.
-
Perform further purification of the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
2.1.5. Structure Elucidation The structure of the isolated this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.
Caption: Generalized workflow for the extraction and isolation of this compound.
Chemical Conversion of this compound to Vibsanin E
This compound can be chemically converted to Vibsanin E, a related tricyclic vibsane-type diterpene. This reaction is significant for establishing the structural and biosynthetic relationship between these two compounds.
Experimental Protocol:
-
Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) to the solution.
-
Stir the reaction mixture at -78 °C for a short period.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield Vibsanin E.
A reported yield for this conversion is approximately 50%.
Caption: Chemical conversion of this compound to Vibsanin E.
Biological Context: Signaling Pathway of a Related Diterpenoid
While the specific signaling pathways modulated by this compound are not yet elucidated, studies on the related vibsane-type diterpenoid, Vibsanin A, provide valuable insights into the potential biological activities of this class of compounds. Vibsanin A has been shown to induce differentiation in myeloid leukemia cells.
The proposed mechanism involves the direct activation of Protein Kinase C (PKC). This activation subsequently triggers the downstream Extracellular signal-Regulated Kinase (ERK) pathway. The activation of the ERK pathway leads to a decrease in the expression of the c-Myc proto-oncogene, a key regulator of cell proliferation and differentiation. This cascade of events ultimately promotes the differentiation of myeloid leukemia cells.
Caption: Signaling pathway of Vibsanin A in myeloid leukemia cells.
Conclusion
This compound is a fascinating natural product with potential for further scientific investigation. While its presence in certain Viburnum species is confirmed, there is a clear need for quantitative studies to determine its natural abundance more precisely. The development of a total synthesis for this compound would be a significant achievement, enabling more detailed biological studies. The insights gained from the related compound, Vibsanin A, suggest that this compound may also possess interesting pharmacological properties, warranting further exploration of its mechanism of action and potential therapeutic applications. This guide provides a foundational resource for researchers embarking on the study of this promising vibsane-type diterpenoid.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Vibsanin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin C is a vibsane-type diterpenoid, a class of natural products found predominantly in plants of the genus Viburnum.[1][2][3] These compounds have garnered significant interest from the scientific community due to their complex chemical structures and diverse biological activities, including cytotoxic and antitumor properties.[3][4] Notably, a related compound, Vibsanin A, has been shown to induce differentiation of myeloid leukemia cells through the activation of Protein Kinase C (PKC), highlighting the therapeutic potential of this class of molecules. This document provides detailed protocols for the isolation and purification of this compound from its natural source, Viburnum odoratissimum.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₅ | U.S. Biological |
| Molecular Weight | 416.56 g/mol | U.S. Biological |
| Appearance | White solid | Implied from general properties of pure organic compounds |
| Storage | Store at -20°C under an inert atmosphere. | U.S. Biological |
Experimental Protocols
The following protocols are based on established methodologies for the isolation of vibsane-type diterpenoids from Viburnum odoratissimum.
Protocol 1: Extraction of Crude Material
Objective: To extract a broad range of secondary metabolites, including this compound, from the plant material.
Materials:
-
Dried and powdered twigs and leaves of Viburnum odoratissimum
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Large glass container with a lid
-
Filter paper and funnel
Procedure:
-
Macerate the dried and powdered plant material (e.g., 10 kg) with 95% EtOH at room temperature. The standard practice is to use a solvent-to-plant material ratio of 10:1 (v/w).
-
Allow the mixture to stand for 24-48 hours with occasional stirring.
-
Filter the extract to separate the plant debris from the solvent.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
Protocol 2: Solvent Partitioning
Objective: To fractionate the crude extract based on polarity to enrich the fraction containing this compound.
Materials:
-
Crude ethanolic extract
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Separatory funnel
Procedure:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of EtOAc.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper EtOAc layer.
-
Repeat the partitioning of the aqueous layer with EtOAc two more times.
-
Combine the EtOAc fractions.
-
Concentrate the combined EtOAc fraction under reduced pressure to obtain the enriched this compound fraction.
Protocol 3: Silica Gel Column Chromatography
Objective: To perform the initial chromatographic separation of the enriched fraction to isolate compounds based on their polarity.
Materials:
-
Enriched EtOAc fraction
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate (EtOAc)
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc. A typical gradient would be:
-
Hexane (100%)
-
Hexane:EtOAc (9:1)
-
Hexane:EtOAc (8:2)
-
Hexane:EtOAc (7:3)
-
Hexane:EtOAc (1:1)
-
EtOAc (100%)
-
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
Combine fractions that show a similar TLC profile.
-
Concentrate the combined fractions containing the compounds of interest.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve final purification of this compound to a high degree of purity.
Materials:
-
Partially purified fractions from silica gel chromatography
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Preparative HPLC system with a C18 column
-
UV detector
Procedure:
-
Dissolve the semi-purified fraction containing this compound in a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a gradient of acetonitrile in water. A typical gradient for separating diterpenoids would be from 40% ACN to 80% ACN over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain isolated this compound.
Data Presentation
Table 1: Chromatographic Purification Summary (Hypothetical Data)
| Purification Step | Starting Material (g) | Elution Solvents/Gradient | Key Fractions | Yield (mg) | Purity (%) |
| Silica Gel Column Chromatography | 100 (EtOAc Fraction) | Hexane:EtOAc (Stepwise Gradient) | Fractions 15-20 | 1,500 | ~60 |
| Preparative HPLC (Run 1) | 500 (from Silica Gel) | 40-60% ACN in H₂O | Peak at RT 25.4 min | 250 | ~90 |
| Preparative HPLC (Run 2) | 250 (from Run 1) | 45-55% ACN in H₂O (shallow gradient) | Peak at RT 22.1 min | 200 | >98 |
Note: The data in this table is hypothetical and serves as an example for reporting purification results. Actual yields and purities will vary depending on the starting material and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothesized Signaling Pathway
Based on the activity of the related compound Vibsanin A, a potential signaling pathway for this compound in myeloid leukemia cells is proposed below.
Caption: Hypothesized signaling pathway for this compound-induced cell differentiation.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Vibsanin C
Abstract
Vibsanin C, a vibsane-type diterpenoid isolated from plants of the Viburnum genus, has garnered interest for its potential biological activities. This application note presents a detailed protocol for the identification and quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, specific, and suitable for routine quality control and research applications.
Introduction
Vibsane-type diterpenoids are a class of natural products characterized by a unique carbon skeleton. Found predominantly in the Viburnum genus, these compounds, including this compound, have been the subject of phytochemical and pharmacological investigations[1]. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in plant materials and formulated products. High-Performance Liquid Chromatography (HPLC) offers the necessary resolution and sensitivity for this purpose. This document provides a comprehensive guide for the HPLC analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, analytical grade.
-
Standard: Purified this compound (≥98% purity).
Chromatographic Conditions
A gradient elution was developed for the optimal separation of this compound from other components in the plant extract.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-100% B; 30-35 min: 100% B; 35-40 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 200 µg/mL by diluting the primary stock solution with methanol.
Sample Preparation
-
Extraction: Weigh 1.0 g of dried and powdered plant material (Viburnum leaves or twigs). Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Data
The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| LOD | 0.5 µg/mL |
| LOQ | 1.0 µg/mL |
Visualization of Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
Synthesis and Biological Evaluation of Vibsanin C Derivatives as Potent HSP90 Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vibsanin C, a natural diterpenoid, has emerged as a promising scaffold for the development of novel anti-cancer agents. Its derivatives have been shown to exhibit potent inhibitory activity against Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for the synthesis of this compound derivatives, summarizes their biological activity, and elucidates the underlying signaling pathways.
Data Presentation
Table 1: HSP90 Inhibitory Activity and Antiproliferative Effects of this compound Derivatives
| Compound | Modification | HSP90 IC50 (μM) | Cell Line | Antiproliferative IC50 (μM) |
| This compound | Parent Compound | > 50 | - | - |
| Derivative 29 | C18-modified analog | 0.39[1][2] | HL-60 | Not Reported |
| Derivative 31 | C18-modified analog | 0.27[1][2] | HL-60 | Not Reported |
| Vibsanin B analog 12f | C18-modified analog | Not Reported | SK-BR-3 | 1.12[3] |
Note: Further research is needed to expand this table with a wider range of this compound analogs and their corresponding biological activities against various cancer cell lines.
Experimental Protocols
General Procedure for the Synthesis of C18-Modified this compound Analogs:
This protocol describes a general method for the derivatization of the C18 hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Desired carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the desired carboxylic acid (1.2 equivalents) to the solution.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.5 equivalents) to the cooled solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound derivative.
-
Characterize the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Signaling Pathways and Experimental Workflows
HSP90 Inhibition-Induced Apoptosis:
This compound derivatives, such as compound 29, have been shown to induce apoptosis through the mitochondrial-mediated pathway. Inhibition of HSP90 by these derivatives leads to the destabilization of client proteins, including those that regulate apoptosis. This triggers a cascade of events culminating in programmed cell death.
Caption: HSP90 inhibition by this compound derivatives disrupts pro-survival signals, leading to mitochondrial-mediated apoptosis.
Vibsanin A Analog-Mediated PKC-ERK Pathway Activation:
Analogs such as Vibsanin A have been reported to activate the Protein Kinase C (PKC) signaling pathway, which can lead to the activation of the downstream MEK/ERK cascade. This pathway is involved in various cellular processes, including cell differentiation.
Caption: Vibsanin A analogs can activate the PKC-ERK signaling pathway, influencing cellular processes like differentiation.
Experimental Workflow for Synthesis and Evaluation:
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: A streamlined workflow for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.
References
- 1. Vibsanin A sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Vibsanin C: A Promising Scaffold for Hsp90 Inhibition in Cancer Therapy
Application Notes and Protocols for Researchers
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. Consequently, Hsp90 has emerged as a key target for anticancer drug development. Vibsanin C, a natural product, and its derivatives have shown potential as effective Hsp90 inhibitors. These compounds induce the degradation of Hsp90 client proteins, leading to cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic promise. This document provides detailed application notes and experimental protocols for researchers interested in investigating this compound and its analogs as Hsp90 inhibitors.
Mechanism of Action
This compound and its derivatives are believed to exert their anticancer effects by directly binding to Hsp90, thereby inhibiting its chaperone function. While the precise binding site of this compound is still under investigation, studies on the related compound, Vibsanin B, suggest that it binds to the C-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of oncogenic client proteins. The depletion of these critical proteins triggers downstream cellular events, including apoptosis, primarily through the mitochondrial-mediated pathway.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound derivatives.
Table 1: Hsp90 Inhibitory Activity of this compound Derivatives
| Compound | Hsp90 Inhibition IC50 (µM) |
| This compound Derivative 29 | 0.39[1][2] |
| This compound Derivative 31 | 0.27[1][2] |
Table 2: In Vivo Toxicity of this compound Derivative 29
| Animal Model | Acute Toxicity (LD50) |
| Mice | > 500 mg/kg[1] |
Mandatory Visualizations
Caption: Hsp90 inhibition by this compound.
References
Cell-based Assays for Assessing Vibsanin C Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Vibsanin C, a vibsane-type diterpenoid. This compound has been identified as a novel inhibitor of Heat shock protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous client proteins essential for tumor cell survival and proliferation.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately inducing cell cycle arrest and apoptosis. This document outlines the key cell-based assays to characterize the cytotoxic and apoptotic effects of this compound.
Overview of this compound Cytotoxicity
This compound and its derivatives have demonstrated cytotoxic potential against various cancer cell lines.[3] Studies have shown that this compound exhibits moderate cytotoxic activities against KB (a human oral cancer cell line) cells.[4] Furthermore, derivatives of this compound have been synthesized and evaluated as Hsp90 inhibitors, with some analogues showing potent activity.[2] One such derivative promoted apoptosis in HL-60 leukemia cells through a mitochondrial-mediated pathway. This involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as an increase in cleaved caspase-3.
Key Cell-based Assays for this compound
A panel of cell-based assays is recommended to comprehensively evaluate the cytotoxic and apoptotic effects of this compound.
-
Cell Viability Assays (MTT/MTS): To determine the dose-dependent effect of this compound on the metabolic activity of cancer cells.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): To quantify the induction of apoptosis and distinguish between early and late apoptotic cells.
-
Western Blot Analysis: To investigate the molecular mechanism of apoptosis by analyzing the expression levels of key apoptotic proteins.
Data Presentation
The following tables summarize the reported and representative data for the cytotoxic effects of this compound and its derivatives.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | KB | Cytotoxicity | - | Moderate Activity | |
| This compound | HONE-1 | Cytotoxicity | % Survival | >50% at 20 µg/mL | |
| This compound | NUGC-3 | Cytotoxicity | % Survival | >50% at 20 µg/mL |
Table 2: Hsp90 Inhibitory Activity and Apoptosis Induction by a this compound Derivative (Compound 29)
| Cell Line | Assay | Endpoint | Result | Reference |
| HL-60 | Hsp90 Inhibition | IC₅₀ | 0.39 µM | |
| HL-60 | Apoptosis Assay | Protein Expression | Downregulation of Bcl-2, Upregulation of Bax and cleaved caspase-3 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the IC₅₀ value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., HL-60, KB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ value) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Hsp90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Heat shock proteins as hallmarks of cancer: insights from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Hsp90 Inhibitor|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
In Vitro Anti-Cancer Activity of Vibsanin C: Application Notes and Protocols
Introduction
The exploration of natural compounds for novel anti-cancer therapeutics is a significant area of research. Vibsanin C, a diterpenoid compound, has emerged as a molecule of interest for its potential anti-proliferative and pro-apoptotic effects on cancer cells. This document provides a detailed overview of the in vitro anti-cancer activities of this compound, including its effects on cell viability, apoptosis, and cell cycle progression. The provided protocols are intended to guide researchers in the evaluation of this compound and similar compounds in a laboratory setting.
Data Summary
Currently, publicly available research specifically detailing the in vitro anti-cancer activity of this compound is limited. The following tables present a generalized format for summarizing key quantitative data, which should be populated with experimental results as they become available.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Data not available | Data not available | Data not available |
| e.g., A549 | Lung | Data not available | Data not available | Data not available |
| e.g., HCT116 | Colon | Data not available | Data not available | Data not available |
| e.g., HeLa | Cervical | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| e.g., HCT116 | Concentration 1 | 24 | Data not available |
| Concentration 2 | 24 | Data not available | |
| Concentration 1 | 48 | Data not available | |
| Concentration 2 | 48 | Data not available |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., HCT116 | Control | 48 | Data not available | Data not available | Data not available |
| Concentration 1 | 48 | Data not available | Data not available | Data not available | |
| Concentration 2 | 48 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anti-cancer activity of a test compound like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 and 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Visualizations
The following diagrams illustrate the general experimental workflow and a potential signaling pathway that could be affected by an anti-cancer compound.
Caption: General workflow for in vitro anti-cancer screening.
Caption: Potential apoptosis signaling pathway modulated by this compound.
Vibsanin C: Inducing Apoptosis in Tumor Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging research on Vibsanin C and its derivatives as inducers of apoptosis in tumor cells. The protocols outlined below are intended to guide researchers in investigating the cytotoxic and apoptotic effects of this compound in various cancer cell lines.
Introduction
This compound is a naturally occurring vibsane-type diterpenoid that has garnered interest for its potential as an anticancer agent. Recent studies have focused on synthesizing and evaluating this compound analogues for their ability to inhibit heat shock protein 90 (Hsp90) and induce apoptosis in cancer cells. Notably, certain derivatives of this compound have demonstrated potent cytotoxic effects and the ability to trigger the mitochondrial-mediated apoptosis pathway.
Data Presentation
The following table summarizes the reported cytotoxic activities of this compound and its derivatives against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Derivative (29) | HL-60 (Human promyelocytic leukemia) | Hsp90 Inhibition | 0.39 | [1][2][3][4] |
| This compound Derivative (31) | HL-60 (Human promyelocytic leukemia) | Hsp90 Inhibition | 0.27 | [1] |
| This compound | KB (Human oral squamous carcinoma) | Cytotoxicity | Moderate | |
| 5-epi-vibsanin C | KB (Human oral squamous carcinoma) | Cytotoxicity | Moderate | |
| 5-epi-vibsanin H | KB (Human oral squamous carcinoma) | Cytotoxicity | Moderate | |
| Vibsanin Derivative (2) | HCT-116 (Human colorectal carcinoma) | Cytotoxicity | 13.8 | |
| Vibsanin Derivative (3) | HCT-116 (Human colorectal carcinoma) | Cytotoxicity | 12.3 |
Signaling Pathways
Research suggests that this compound derivatives induce apoptosis through the mitochondrial-mediated pathway. This intrinsic pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis. A key mechanism of action for some this compound derivatives is the inhibition of Hsp90, a chaperone protein crucial for the stability and function of many oncoproteins.
Caption: Mitochondrial-mediated apoptosis pathway induced by a this compound derivative.
Experimental Workflow
The following diagram outlines a general workflow for investigating the apoptotic effects of this compound on tumor cells.
Caption: General experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a chosen cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of Vibsanin C
To our valued researcher,
Upon initiating a comprehensive literature review for "Vibsanin C," it has become evident that there is currently no publicly available scientific research detailing its neuroprotective effects. Studies on this compound have primarily focused on its chemical structure and synthesis.
However, to fulfill your request for detailed application notes and protocols on a neuroprotective compound, we have compiled the following information on Macluraparishin C (MPC) . MPC is a novel parishin compound with demonstrated potent neuroprotective properties against oxidative stress-induced neurodegeneration.[1] The information provided below is based on existing research on MPC and serves as a representative example of the detailed documentation you requested.
Application Notes: Neuroprotective Effects of Macluraparishin C (MPC)
Introduction
Macluraparishin C (MPC) is a polyphenolic glucoside with significant neuroprotective potential.[2] Oxidative stress is a key contributor to the pathophysiology of neurodegenerative diseases, leading to neuronal injury and apoptosis.[1][2] MPC has been shown to mitigate these effects by activating antioxidant defense mechanisms and modulating key signaling pathways.[2] These notes provide an overview of the documented neuroprotective activities of MPC and its mechanism of action.
Mechanism of Action
MPC exerts its neuroprotective effects through a dual mechanism:
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Activation of Antioxidant Pathways: MPC upregulates the expression of key antioxidant enzymes, including Superoxide Dismutase 2 (SOD2), Glutathione Peroxidase 1 (GPX1), Glutathione Peroxidase 4 (GPX4), and Catalase (CAT). This enhances the cellular capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
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Modulation of MAPK Signaling Pathway: MPC has been observed to downregulate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK, JNK, and p38. The MAPK pathway is critically involved in cellular stress responses, and its modulation by MPC likely contributes to the reduction of neuroinflammation and apoptosis.
Key Experimental Findings
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In Vitro (SH-SY5Y cells):
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Pre-treatment with MPC significantly increased cell viability and reduced lactate dehydrogenase (LDH) release in cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress.
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MPC dose-dependently increased the expression of the neuronal biomarker Brain-Derived Neurotrophic Factor (BDNF).
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MPC upregulated the expression of antioxidant enzymes (SOD2, GPX1, GPX4, CAT) and downregulated the phosphorylation of MAPK pathway proteins (ERK, JNK, p38).
-
-
In Vivo (Gerbil model of transient global cerebral ischemia):
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Pre-treatment with MPC significantly reduced the number of activated microglia and astrocytes in the hippocampal CA1 region following ischemic injury.
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MPC protected against neuronal cell death in the hippocampus.
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Consistent with in vitro findings, MPC regulated the expression of antioxidant enzymes and downregulated the MAPK signaling cascade in the hippocampus.
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Quantitative Data Summary
Table 1: In Vitro Effects of MPC on SH-SY5Y Cells Exposed to H₂O₂
| Parameter | Condition | Result | Reference |
| Cell Viability | H₂O₂ alone | Decreased | |
| MPC Pre-treatment + H₂O₂ | Increased (dose-dependently) | ||
| LDH Release | H₂O₂ alone | Increased | |
| MPC Pre-treatment + H₂O₂ | Decreased (dose-dependently) | ||
| BDNF Gene Expression | H₂O₂ alone | Decreased | |
| MPC Pre-treatment + H₂O₂ | Increased (dose-dependently) | ||
| Antioxidant Enzyme Expression (SOD2, GPX1, GPX4, CAT) | MPC Pre-treatment | Upregulated | |
| MAPK Phosphorylation (ERK, JNK, p38) | MPC Pre-treatment | Downregulated |
Table 2: In Vivo Effects of MPC in a Gerbil Model of Transient Global Cerebral Ischemia (tGCI)
| Parameter | Condition | Result | Reference |
| Neuronal Cell Death (Hippocampal CA1) | tGCI | Increased | |
| MPC Pre-treatment + tGCI | Reduced | ||
| Microglia and Astrocyte Activation (Hippocampal CA1) | tGCI | Increased | |
| MPC Pre-treatment + tGCI | Reduced | ||
| Antioxidant Enzyme Expression (SOD2, GPX1, GPX4, CAT) | MPC Pre-treatment | Upregulated | |
| MAPK Phosphorylation (ERK, JNK, p38) | MPC Pre-treatment | Downregulated |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
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Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
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MPC Pre-treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays). Once cells reach desired confluency, replace the medium with fresh medium containing various concentrations of MPC. Incubate for a predetermined time (e.g., 24 hours).
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Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a specified duration.
-
Cell Viability Assessment (MTT Assay):
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Following H₂O₂ exposure, add MTT solution to each well and incubate.
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Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Release Assay:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using specific primers for BDNF and housekeeping genes.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38, as well as antioxidant enzymes (SOD2, GPX1, GPX4, CAT) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
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Protocol 2: In Vivo Neuroprotection Study in a Gerbil Model of Transient Global Cerebral Ischemia (tGCI)
-
Animal Model: Use adult male Mongolian gerbils. Acclimatize the animals to the housing conditions for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
MPC Administration: Administer MPC or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a specified dose and time course before the induction of ischemia.
-
Induction of tGCI:
-
Anesthetize the gerbils.
-
Induce transient global cerebral ischemia by bilateral common carotid artery occlusion (BCCAO) for a defined period (e.g., 5 minutes).
-
After occlusion, remove the clamps to allow reperfusion.
-
-
Tissue Collection and Preparation:
-
At a predetermined time point post-ischemia, euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and post-fix them.
-
Cryoprotect the brains in a sucrose solution before sectioning on a cryostat.
-
-
Immunohistochemistry:
-
Mount brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with primary antibodies against markers for neurons (e.g., NeuN), microglia (e.g., Iba1), and astrocytes (e.g., GFAP).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the sections using a fluorescence microscope.
-
-
Histological Staining (Cresyl Violet and Fluoro-Jade B):
-
Perform Cresyl Violet staining to assess neuronal morphology and cell loss.
-
Use Fluoro-Jade B staining to specifically label degenerating neurons.
-
-
Western Blot Analysis of Brain Tissue:
-
Dissect the hippocampus from fresh brain tissue.
-
Homogenize the tissue and perform Western blot analysis as described in Protocol 1 to assess the levels of antioxidant enzymes and MAPK signaling proteins.
-
Visualizations
Caption: Mechanism of MPC Neuroprotection.
Caption: Experimental Workflows for MPC.
References
Uncharted Territory: The Anti-inflammatory Potential of Vibsanin C Awaits Exploration
Despite the growing interest in the therapeutic properties of natural compounds, specific scientific data on the anti-inflammatory properties of Vibsanin C remains elusive. As of late 2025, dedicated studies elucidating its mechanism of action, quantitative effects on inflammatory mediators, and specific experimental protocols are not available in the public domain. However, the broader class of compounds to which this compound belongs, the vibsane-type diterpenoids isolated from the Viburnum genus, has shown promise in the realm of anti-inflammatory research. This report provides an overview of the potential anti-inflammatory activities based on related compounds and outlines general protocols for future investigation into this compound.
Vibsane-type diterpenoids, extracted from various Viburnum species, are recognized for a range of biological activities, including cytotoxic and anti-tumor effects.[1][2] Emerging evidence suggests that this class of compounds may also modulate inflammatory pathways. For instance, network pharmacology studies have predicted that vibsane-type diterpenes from Viburnum odoratissimum are associated with the treatment of inflammation-related diseases.[1] Furthermore, some newly discovered vibsanoid compounds have been evaluated for their antineuroinflammatory activities, with some showing moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells.[3][4] Another study on compounds from Viburnum odoratissimum var. sessiliflorum demonstrated that an iridoid alloside, isolated alongside vibsane-type diterpenoids, could suppress the release of NO in a dose-dependent manner in LPS-stimulated RAW264.7 macrophages.
While these findings point to a potential anti-inflammatory role for the vibsane diterpenoid class, it is crucial to underscore that these results are not specific to this compound. Direct experimental validation is necessary to ascertain the anti-inflammatory efficacy and mechanism of action of this compound.
Potential Anti-inflammatory Mechanisms of Vibsane-Type Diterpenoids
Based on the general understanding of anti-inflammatory pathways targeted by natural products, future research on this compound could explore its effects on key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Below is a generalized diagram illustrating the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition by this compound.
General Experimental Protocols for Assessing Anti-inflammatory Activity
For researchers and drug development professionals interested in investigating the anti-inflammatory properties of this compound, the following are generalized protocols based on standard in vitro assays.
Cell Culture and Maintenance of RAW 264.7 Macrophages
RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded in new flasks.
Cytotoxicity Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess assay.
-
Collect the cell culture supernatant.
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Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
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Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting can be used to assess the effect of this compound on the phosphorylation and expression of key proteins in inflammatory signaling pathways.
-
Seed RAW 264.7 cells in 6-well plates.
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Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
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Lyse the cells and determine the protein concentration.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK.
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Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
The following diagram illustrates a general workflow for in vitro screening of the anti-inflammatory activity of a test compound like this compound.
Caption: A general experimental workflow for evaluating the anti-inflammatory properties of this compound.
References
- 1. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 2. Vibsane-type diterpenoids from Viburnum odoratissimum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibsanoids A–D, four new subtypes of vibsane diterpenoids with a distinctive tricyclo[8.2.1.02,9]tridecane core from Viburnum odoratissimum - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. - Ask this paper | Bohrium [bohrium.com]
Vibsanin C in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin C, a vibsane-type diterpenoid, and its analogs have emerged as a promising class of compounds in the field of oncology drug discovery. Extensive research has identified Heat Shock Protein 90 (HSP90) as a key molecular target of this compound derivatives. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs as potential anti-cancer agents.
Mechanism of Action
This compound and its derivatives exert their anti-cancer effects primarily through the inhibition of HSP90. By binding to HSP90, these compounds disrupt the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of HSP90 client proteins. This disruption of cellular homeostasis triggers a cascade of events culminating in the induction of apoptosis, primarily through the mitochondrial-mediated pathway.
Quantitative Data
The following table summarizes the available quantitative data for key this compound derivatives.
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| This compound Derivative 29 | HSP90 | Hsp90 Inhibition | 0.39 | - | [1] |
| This compound Derivative 31 | HSP90 | Hsp90 Inhibition | 0.27 | - | [1] |
Signaling Pathway
The primary signaling pathway affected by this compound derivatives is the HSP90-mediated client protein stabilization pathway, which in turn leads to the activation of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Inhibition of HSP90 by this compound derivatives disrupts client protein folding, leading to their degradation and subsequent apoptosis.
Experimental Protocols
HSP90 Inhibition Assay (Luciferase Refolding Assay)
This assay measures the ability of a compound to inhibit the HSP90-mediated refolding of denatured luciferase.
Materials:
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Rabbit reticulocyte lysate
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Firefly luciferase
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ATP
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This compound or its derivatives
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Luciferase assay reagent
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96-well luminometer plate
-
Luminometer
Protocol:
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Prepare a reaction mixture containing rabbit reticulocyte lysate, ATP, and firefly luciferase.
-
Denature the luciferase by heat shock (e.g., 42°C for 10 minutes).
-
Add this compound or its derivative at various concentrations to the reaction mixture.
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Initiate the refolding reaction by incubating the mixture at a permissive temperature (e.g., 30°C).
-
After a defined period (e.g., 90 minutes), measure the restored luciferase activity by adding luciferase assay reagent and reading the luminescence on a luminometer.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
Caption: Experimental workflow for the HSP90 luciferase refolding assay.
Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell line (e.g., HL-60)
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound or its derivative for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to assess the effect of this compound on the protein levels of known HSP90 clients.
Materials:
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Cancer cell line
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This compound or its derivatives
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
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ECL Western Blotting Substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Protocol:
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Treat cells with this compound or its derivative for the desired time.
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Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
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Quantify band intensities and normalize to the loading control to determine the relative protein levels.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the in vivo anti-cancer activity of this compound derivatives. A study on a this compound derivative demonstrated suppression of tumor growth in an H22 tumor-bearing mouse model[1].
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Cancer cell line (e.g., H22 murine hepatocarcinoma cells)
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This compound derivative
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Vehicle control
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Calipers for tumor measurement
Protocol:
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Subcutaneously inject cancer cells into the flank of the mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer the this compound derivative (e.g., by oral gavage or intraperitoneal injection) and vehicle to the respective groups according to the dosing schedule.
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Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
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A study involving a this compound derivative reported low acute toxicity in mice, with an LD50 greater than 500 mg/kg[1].
Caption: Workflow for an in vivo xenograft mouse model study.
Conclusion
This compound and its derivatives represent a compelling class of HSP90 inhibitors with significant potential for cancer therapy. The protocols and data presented in this document provide a framework for researchers to further investigate the therapeutic utility of these compounds. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the pharmacokinetic properties, and exploring the efficacy of this compound analogs in a broader range of cancer models.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vibsanin C Extraction
Welcome to the technical support center for the extraction of Vibsanin C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance extraction yield and purity from plant sources, primarily from the Viburnum genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound, a vibsane-type diterpene, is predominantly isolated from plants belonging to the genus Viburnum. Species such as Viburnum odoratissimum and Viburnum awabuki are notable sources.[1][2] The leaves, twigs, and flowers are often the plant parts used for extraction.[1][3]
Q2: Which solvents are most effective for this compound extraction?
A2: Based on phytochemical studies, polar to semi-polar solvents are effective for extracting vibsane-type diterpenes. Acetone and methanol have been successfully used in published research for the isolation of this compound and related compounds from Viburnum species.[1] The choice of solvent is a critical parameter to optimize for maximizing yield.
Q3: What are the main factors influencing the extraction yield?
A3: Several factors significantly impact the extraction efficiency of bioactive compounds like this compound. These include the choice of extraction method, solvent type, solvent-to-solid ratio, extraction temperature, and extraction time. The physical state of the plant material (e.g., particle size) is also crucial.
Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) improve the yield?
A4: Yes, advanced techniques can significantly improve extraction efficiency. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to enhance the recovery of bioactive compounds by improving solvent penetration and facilitating cell wall disruption. These methods often require shorter extraction times and can lead to higher yields compared to conventional methods like maceration or Soxhlet extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Issue 1: Low or No Yield of this compound
Low yield is one of the most common challenges in natural product extraction. The following decision tree and table outline potential causes and solutions.
Caption: Troubleshooting decision tree for low this compound yield.
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Plant Material | Verify the plant species and part (leaves, twigs) being used. The concentration of diterpenes can vary significantly between species and even based on season of collection. | This compound is specific to certain Viburnum species. Using the wrong plant or plant part will result in no yield. |
| Improper Sample Preparation | Ensure the plant material is thoroughly dried and ground to a fine, uniform powder. A smaller particle size increases the surface area for solvent interaction. | Incomplete homogenization or inadequate grinding can prevent the solvent from efficiently accessing the plant cells, leading to poor extraction. |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as solvent polarity, temperature, and time. Increase the solvent-to-solid ratio to ensure complete wetting and extraction. | The efficiency of extraction is highly dependent on these conditions. For example, a higher liquid-to-solid ratio can improve yield up to a certain point. |
| Compound Degradation | This compound may be sensitive to high temperatures or light. Consider using lower extraction temperatures and protecting the extraction vessel from light. | Thermal degradation is a common issue for many natural products. Reducing heat and light exposure can preserve the integrity of the target compound. |
| Poor Phase Separation | During liquid-liquid partitioning steps, ensure vigorous mixing followed by adequate centrifugation to achieve clear separation between aqueous and organic layers. | If phases do not separate cleanly, the target compound can be lost in the wrong phase or at the interface, significantly reducing the final yield. |
Issue 2: Co-extraction of Impurities
High levels of impurities, such as chlorophyll and polar compounds, can complicate downstream purification.
| Potential Cause | Recommended Solution | Rationale |
| High Solvent Polarity | Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction with a more polar solvent (e.g., acetone). | This "de-fatting" step selectively removes highly non-polar impurities that can interfere with subsequent purification steps. |
| Inefficient Washing | During the purification process, ensure that washing steps are performed thoroughly with the appropriate wash buffers to remove residual impurities. | Incomplete washing can leave contaminants in the final extract, affecting purity and potentially interfering with biological assays. |
| Suboptimal Chromatography | Optimize the mobile phase and stationary phase for column chromatography. A gradient elution from non-polar to polar is often effective for separating compounds of varying polarities. | Proper chromatographic conditions are essential for resolving the target compound from closely related impurities. |
Comparison of Extraction Methods
The selection of an extraction method is a trade-off between yield, time, cost, and environmental impact. The following table provides an illustrative comparison for this compound extraction.
| Method | Typical Solvent | Temp. (°C) | Time | Relative Yield | Advantages | Disadvantages |
| Maceration | Methanol / Acetone | 20-30 | 24-72 h | Moderate | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Acetone / Ethyl Acetate | 50-70 | 6-24 h | High | High efficiency, exhaustive extraction | Time-consuming, potential for thermal degradation |
| Ultrasound-Assisted (UAE) | Ethanol / Methanol | 40-60 | 20-60 min | High | Fast, efficient, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted (MAE) | Ethanol / Acetone | 50-80 | 5-15 min | Very High | Very fast, high efficiency, less solvent | Requires specialized microwave equipment |
Experimental Protocols
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for extracting this compound from dried Viburnum leaves using UAE. Optimization will be required for specific laboratory conditions.
-
Preparation of Plant Material:
-
Dry the leaves of Viburnum odoratissimum at 40-50°C until constant weight.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the dried powder into a 500 mL Erlenmeyer flask.
-
Add 300 mL of 95% ethanol (a 1:30 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath with a set frequency (e.g., 35-40 kHz) and power (e.g., 100-140 W).
-
Perform sonication at a controlled temperature of 50°C for 45 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice more with fresh solvent under the same conditions to ensure exhaustive extraction.
-
Combine all filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
-
Purification (General):
-
Subject the crude extract to column chromatography over silica gel.
-
Elute with a gradient solvent system, such as hexane-ethyl acetate, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor using Thin Layer Chromatography (TLC).
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Combine fractions containing the compound of interest (this compound) and further purify using preparative HPLC if necessary.
-
Caption: General workflow for this compound extraction and purification.
References
- 1. Vibsane diterpenoids from the leaves and flowers of Viburnum odoratissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibsane-type diterpenes from Taiwanese Viburnum odoratissimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Vibsanin C synthesis
Technical Support Center: Vibsanin C Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a vibsane-type diterpenoid, a class of natural products known for their complex molecular architecture and interesting biological activities. Specifically, this compound has exhibited cytotoxic activities against KB cells, making it a subject of interest for potential applications in drug discovery and development.[1][2]
Q2: What are the main challenges in the synthesis of this compound and other vibsane-type diterpenoids?
The synthesis of vibsane family members is a considerable synthetic challenge due to their complex, often stereochemically dense structures.[1][2][3] Key challenges include:
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Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a significant hurdle. Synthetic efforts in this family have often resulted in the formation of diastereomers of the natural products.
-
Construction of the core ring system: The unique ring systems of vibsanes require sophisticated synthetic strategies to construct efficiently.
-
Introduction of side chains: The installation of functionalized side chains with the correct stereochemistry can be difficult to achieve.
Q3: Is there a known total synthesis of this compound?
While the total synthesis of several other vibsane diterpenoids like Vibsanin A and E has been reported, a complete de novo total synthesis of this compound is not as prominently documented in readily available literature. However, a crucial chemical conversion of this compound to Vibsanin E has been established, which confirms its structure and provides a key chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and manipulation of this compound, with a focus on the known conversion to Vibsanin E.
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion of this compound to Vibsanin E | 1. Inactive Lewis Acid: The BF3.OEt2 may have degraded due to moisture. | - Use a fresh bottle of BF3.OEt2.- Ensure all glassware is rigorously dried before use.- Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Incorrect Temperature: The reaction is highly temperature-sensitive. | - Maintain a stable temperature of -78 °C using a dry ice/acetone bath.- Monitor the internal reaction temperature if possible. | |
| 3. Impure Starting Material: Impurities in the this compound starting material may interfere with the reaction. | - Purify the starting this compound using an appropriate chromatographic method.- Confirm the purity of the starting material by NMR and/or mass spectrometry. | |
| Formation of multiple unidentified byproducts | 1. Uncontrolled Reaction: The reaction may be warming up, leading to side reactions. | - Ensure efficient stirring and cooling to maintain a homogenous temperature of -78 °C. |
| 2. Extended Reaction Time: Leaving the reaction for too long might lead to degradation or further reactions. | - Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. | |
| 3. Presence of Water: Water can react with the Lewis acid and the substrate, leading to undesired products. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly. | |
| Difficulty in isolating and purifying the Vibsanin E product | 1. Inefficient Extraction: The product may not be fully extracted from the aqueous phase during workup. | - Perform multiple extractions with a suitable organic solvent.- Consider using a different extraction solvent. |
| 2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. | - Optimize the solvent system for column chromatography.- Consider using a different stationary phase (e.g., different silica gel or alumina).- Preparative HPLC could be an option for difficult separations. |
Experimental Protocols and Data
Conversion of this compound to Vibsanin E
This protocol is based on the reported chemical conversion which can be used to confirm the structure of this compound and as a synthetic step.
Reaction Scheme:
This compound --(BF3.OEt2, -78 °C)--> Vibsanin E
Reagents and Materials:
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This compound
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Boron trifluoride diethyl etherate (BF3.OEt2)
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Anhydrous dichloromethane (CH2Cl2)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
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Dissolve this compound in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add BF3.OEt2 to the cooled solution with stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding saturated aqueous NaHCO3 solution at -78 °C.
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Allow the mixture to warm to room temperature.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield Vibsanin E.
Quantitative Data:
| Reactant | Product | Reagent | Temperature | Yield | Reference |
| This compound | Vibsanin E | BF3.OEt2 | -78 °C | 50% |
Visualizations
Caption: Experimental workflow for the conversion of this compound to Vibsanin E.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges
A Note on Compound Specificity: This guide primarily addresses solubility issues related to Vitamin C (Ascorbic Acid) , based on the prevalence of this compound in search results for the provided topic. However, the principles and troubleshooting strategies outlined are broadly applicable to other poorly soluble compounds, including other members of the vibsane diterpenoid family. Should you be working with the less common Vibsanin C, the general techniques provided will serve as a valuable starting point.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Vitamin C and other challenging compounds in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of Vitamin C?
A1: Vitamin C (Ascorbic Acid) is a water-soluble vitamin.[1][2] Its solubility in water is high, but it can be influenced by factors such as pH and temperature. For practical laboratory purposes, its solubility characteristics in common solvents are summarized below.
Q2: My Vitamin C solution appears cloudy or has precipitates. What could be the cause?
A2: Cloudiness or precipitation in your Vitamin C solution can be due to several factors:
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Concentration Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration higher than its solubility in the chosen solvent.
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Low Temperature: The solubility of many compounds, including Vitamin C, can decrease at lower temperatures. If you prepared the stock solution at room temperature and then stored it at 4°C or -20°C, precipitation may occur.
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pH of the Solution: The pH of the solvent, particularly aqueous solutions, can significantly impact the solubility of ionizable compounds like Ascorbic Acid.[1]
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Degradation: Vitamin C is susceptible to oxidation, especially in solution. Degradation products may be less soluble and appear as precipitates.
Q3: What are the best practices for preparing a Vitamin C stock solution for cell culture experiments?
A3: To ensure a stable and soluble Vitamin C stock solution for in vitro assays, follow these best practices:
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Use a suitable solvent: While water is the primary solvent, using a buffered solution at an appropriate pH can enhance stability.
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Prepare fresh solutions: Due to its instability, it is highly recommended to prepare Vitamin C solutions fresh for each experiment.
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Protect from light and air: Vitamin C is sensitive to light and oxidation. Prepare solutions in amber tubes and minimize exposure to air.
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Sterile filter: After dissolution, sterile filter the solution using a 0.22 µm filter before adding it to your cell culture medium.
Q4: Can I use DMSO to dissolve Vitamin C?
A4: While DMSO is a powerful solvent for many organic compounds, it is generally not the first choice for the highly water-soluble Vitamin C. If you are working with a derivative of Vitamin C that has lower aqueous solubility, DMSO could be an option. However, always consider the potential toxicity of DMSO to your cells and keep the final concentration in the culture medium low (typically below 0.5%).
Troubleshooting Guides
Issue 1: Difficulty Dissolving Vitamin C Powder
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | While Vitamin C is water-soluble, ensure you are using a high-purity water source (e.g., cell culture grade water, Milli-Q water). | The powder should dissolve readily in high-purity water. |
| Low Temperature | Gently warm the solution to 37°C. | Increased temperature can enhance the solubility of the powder. |
| pH of the Solvent | Adjust the pH of the aqueous solvent. For Ascorbic Acid, a slightly acidic to neutral pH is generally suitable.[1] | The compound should dissolve as the pH approaches its optimal solubility range. |
Issue 2: Precipitation of Vitamin C in Cell Culture Medium
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Final Concentration | Decrease the final concentration of Vitamin C in your experiment. | The compound remains in solution at a lower, non-saturating concentration. |
| Interaction with Media Components | Some components of complex cell culture media may interact with Vitamin C, leading to precipitation.[3] Try a simpler, defined medium if possible. | Reduced precipitation in a less complex medium. |
| pH Shift Upon Addition to Medium | Ensure the pH of your stock solution is compatible with the cell culture medium to avoid drastic pH changes that could cause precipitation. | The solution remains clear after addition to the medium. |
Data Presentation
Table 1: Solubility of Vitamin C in Common Solvents
| Solvent | Solubility (approximate) | Reference |
| Water | 330 mg/mL | |
| Ethanol | 20 mg/mL | General chemical property |
| DMSO | Sparingly soluble | General chemical property |
| PBS (pH 7.4) | Highly soluble | Inferred from water solubility |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Vitamin C Stock Solution
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Materials:
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Ascorbic Acid powder (cell culture grade)
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Sterile, cell culture grade water or PBS
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Sterile 15 mL conical tube (amber or wrapped in foil)
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0.22 µm sterile syringe filter
-
-
Procedure:
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Weigh out the required amount of Ascorbic Acid powder to make a 100 mM solution (Molecular Weight of Ascorbic Acid: 176.12 g/mol ). For 10 mL of a 100 mM solution, you will need 176.12 mg.
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In a sterile conical tube, add the weighed Ascorbic Acid powder.
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Add the desired volume of sterile water or PBS.
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Vortex gently until the powder is completely dissolved. If needed, warm the solution briefly to 37°C.
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Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.
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Use the solution immediately. For short-term storage, it can be kept at 4°C for a few days, but fresh preparation is always recommended.
-
Visualizations
Caption: Troubleshooting workflow for addressing compound solubility issues in vitro.
Caption: Simplified diagram of the antioxidant action of Vitamin C.
References
Technical Support Center: Enhancing the Stability of Vibsanin C Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Vibsanin C.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound formulations.
1. Issue: Poor solubility of this compound in aqueous media.
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Question: My this compound is not dissolving in my aqueous formulation base. What can I do?
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Answer: this compound, a vibsane-type diterpenoid, is expected to be hydrophobic and thus exhibit low aqueous solubility. To improve its dissolution, consider the following strategies:
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Co-solvents: Employing a co-solvent system can enhance solubility. Start with water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
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Surfactants: Non-ionic surfactants like Polysorbate 80 or Sorbitan monooleate can be used to create micellar formulations that encapsulate the hydrophobic this compound molecule, increasing its apparent solubility.
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Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively increasing its aqueous solubility.
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2. Issue: Physical instability observed in the formulation (e.g., precipitation, crystallization, phase separation).
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Question: After initial formulation, I am observing precipitation or crystallization of this compound over time. How can I prevent this?
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Answer: This is a common issue with supersaturated systems of poorly soluble compounds. Here are some troubleshooting steps:
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Optimize Excipient Concentration: The concentration of your solubilizing agent (co-solvent, surfactant, or complexing agent) may be insufficient. A systematic study of varying the excipient-to-drug ratio is recommended.
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Polymeric Precipitation Inhibitors: Incorporating polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can help maintain a supersaturated state and prevent crystallization.
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Formulation Type: Consider alternative formulation strategies like solid dispersions or nanoformulations (e.g., nanoemulsions, nanosuspensions) which can improve the physical stability of the amorphous drug.
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Storage Conditions: Ensure your formulation is stored at the recommended temperature. For this compound, storage at -20°C is suggested, which indicates that elevated temperatures could promote physical instability.[1]
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3. Issue: Chemical degradation of this compound in the formulation.
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Question: I am detecting degradation products in my this compound formulation. What are the likely causes and how can I mitigate them?
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Answer: Chemical degradation is a significant concern for natural products. Based on the structure of diterpenoids and the limited information on this compound, the following degradation pathways are plausible:
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Oxidation: The presence of unsaturated bonds and hydroxyl groups in diterpenoids makes them susceptible to oxidation.
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Mitigation:
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Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into your formulation.
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Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
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Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1] The recommendation to store this compound under an inert atmosphere highlights its sensitivity to oxidation.[1]
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-
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Hydrolysis: Ester functionalities, if present in the final formulation excipients, could be susceptible to hydrolysis, especially at non-neutral pH.
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Mitigation:
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pH Control: Maintain the formulation pH within a stable range, which needs to be determined experimentally. A pH stability profile study is highly recommended.
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Buffering Agents: Use appropriate buffer systems (e.g., phosphate, citrate) to maintain the desired pH.
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-
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Acid-Catalyzed Rearrangement: There is evidence that this compound can undergo chemical conversion in the presence of a Lewis acid.[2]
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Mitigation: Avoid acidic excipients and maintain a neutral to slightly alkaline pH, pending experimental confirmation of the optimal pH for stability.
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4. Issue: Discoloration or change in the appearance of the formulation.
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Question: My this compound formulation has changed color over time. What does this indicate?
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Answer: Color change is often a sign of chemical degradation.[3] Oxidative degradation, in particular, can lead to the formation of colored byproducts. Review the troubleshooting steps for chemical degradation, focusing on preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for pure this compound?
A1: It is recommended to store pure this compound at -20°C under an inert atmosphere. This suggests that the compound is sensitive to both temperature and oxidation.
Q2: What are the key factors to consider when selecting excipients for a this compound formulation?
A2: The primary considerations are:
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Solubilizing capacity: The ability of the excipient to dissolve this compound to the desired concentration.
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Compatibility: The excipient should not react chemically with this compound. A thorough drug-excipient compatibility study is essential.
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Impact on stability: The excipient should not promote the degradation of this compound. For instance, excipients with high peroxide values could accelerate oxidation.
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Route of administration: The chosen excipients must be safe and suitable for the intended route of administration.
Q3: How can I assess the stability of my this compound formulation?
A3: A comprehensive stability testing program should be implemented. This typically involves:
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Real-time stability studies: Storing the formulation at the recommended storage condition and testing at regular intervals.
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Accelerated stability studies: Storing the formulation at elevated temperature and humidity to predict the long-term stability.
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Forced degradation studies: Exposing the formulation to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Q4: What analytical techniques are suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique for the analysis of diterpenoids. A stability-indicating HPLC method should be developed and validated to separate this compound from all potential degradation products and formulation excipients.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₅ | |
| Molecular Weight | 416.56 g/mol | |
| Recommended Storage | -20°C under inert atmosphere |
Table 2: Common Excipients for Formulating Hydrophobic Compounds
| Excipient Class | Examples | Purpose |
| Solubilizers / Surfactants | Polysorbate 80, Cremophor® EL, Solutol® HS 15 | Enhance aqueous solubility by forming micelles |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Increase solubility by reducing solvent polarity |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin | Form inclusion complexes to increase solubility |
| Antioxidants | Ascorbic Acid, BHT, BHA, α-Tocopherol | Prevent oxidative degradation |
| Chelating Agents | EDTA and its salts | Sequester metal ions that catalyze oxidation |
| Polymeric Stabilizers | PVP, HPMC, PVA | Inhibit crystallization, enhance physical stability |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain pH and prevent pH-dependent degradation |
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with selected excipients under accelerated conditions.
Methodology:
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Prepare binary mixtures of this compound and each selected excipient (e.g., in a 1:1 or 1:5 ratio by weight).
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Prepare a physical mixture of all components of the final formulation, including this compound.
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Store the mixtures in sealed vials under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
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At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
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Physical changes: Visual inspection for color change, melting, or liquefaction.
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Chemical changes: Use a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
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Thermal analysis: Differential Scanning Calorimetry (DSC) can be used to detect interactions by observing changes in the thermal events (e.g., melting point depression, appearance of new peaks).
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Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound.
Methodology:
-
Acid and Base Hydrolysis:
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Dissolve this compound in a suitable solvent and add 0.1 M HCl or 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
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Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature.
-
-
Thermal Degradation:
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Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 80°C).
-
-
Photodegradation:
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Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
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Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to characterize the degradation products.
Mandatory Visualizations
Caption: Workflow for developing a stable this compound formulation.
Caption: Potential degradation pathways for this compound.
Caption: Logic for troubleshooting this compound formulation instability.
References
Technical Support Center: Vibsanin C Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Vibsanin C. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
General Troubleshooting
This section covers common problems that can arise during the quantification of this compound, regardless of the specific analytical method used.
Q1: My this compound standard solution appears to be degrading. How can I ensure its stability?
A1: The stability of your this compound standard solution is crucial for accurate quantification. This compound, a vibsane diterpenoid with the molecular formula C25H36O5, may be susceptible to degradation under certain conditions.[1] To ensure the stability of your standard solution, consider the following:
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Solvent Selection: Dissolve this compound in a high-purity, HPLC-grade solvent in which it is freely soluble. Non-polar solvents like n-hexane are often used for the extraction of low-polarity diterpenes.[2] For analytical purposes, methanol or acetonitrile are common choices.
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Storage Conditions: Store the stock solution in a tightly sealed, amber glass vial at low temperatures (-20°C or -80°C) to protect it from light and heat.
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Preparation Frequency: Prepare fresh working standards from the stock solution daily, or as frequently as needed, to minimize degradation.
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Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: I am having difficulty dissolving my this compound standard. What should I do?
A2: Solubility issues can lead to inaccurate standard concentrations. If you are facing challenges in dissolving your this compound standard, try the following:
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Solvent Polarity: Experiment with solvents of different polarities. While diterpenoids are often soluble in organic solvents like methanol, ethanol, acetonitrile, or chloroform, the specific solubility of this compound may vary.
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Sonication: Use a sonicator to aid in the dissolution of the standard in the chosen solvent.[3]
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Gentle Warming: Gentle warming in a water bath may improve solubility, but be cautious as excessive heat can lead to degradation.
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Co-solvent System: Consider using a co-solvent system, for example, a mixture of methanol and chloroform, to enhance solubility.[3]
HPLC-Specific Issues
High-Performance Liquid Chromatography (HPLC) is a common technique for the quantification of diterpenoids.[2] This section addresses issues specific to HPLC analysis of this compound.
Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause?
A1: Poor peak shape in HPLC can significantly affect the accuracy of quantification. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. Even small changes can impact peak shape. |
| Column Contamination or Degradation | Clean the column according to the manufacturer's instructions or replace it if it's old or has been used extensively with complex samples. |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Active Sites on the Column | Use a column with end-capping or add a competitive base to the mobile phase if basic compounds are causing tailing. |
Q2: My this compound peak has poor resolution from other peaks in the sample. How can I improve the separation?
A2: Achieving good resolution is critical for accurate quantification, especially in complex mixtures like plant extracts. To improve the resolution of your this compound peak:
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Optimize the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.
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Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider trying a different column with a different stationary phase (e.g., C30 instead of C18) or a smaller particle size for higher efficiency.
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Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.
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Modify the Temperature: Operating the column at a controlled, elevated temperature can improve peak shape and resolution.
LC-MS-Specific Issues
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for quantifying compounds in complex matrices. This section focuses on troubleshooting common LC-MS issues when analyzing this compound.
Q1: I suspect matrix effects are suppressing the ionization of this compound in my samples. How can I confirm and mitigate this?
A1: Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the matrix, are a common challenge in LC-MS analysis of complex samples like plant extracts or biological fluids.
-
Confirmation of Matrix Effects:
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Post-Column Infusion: Infuse a constant flow of a this compound standard solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline at the retention time of this compound indicates ion suppression.
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Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. A significant difference in peak areas indicates a matrix effect.
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-
Mitigation Strategies:
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Improve Sample Preparation: Employ more effective sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.
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Chromatographic Separation: Optimize the HPLC method to better separate this compound from the co-eluting matrix components.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS of this compound is the ideal solution as it will co-elute and experience the same matrix effects as the analyte, thus providing accurate correction.
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Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.
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Q2: The sensitivity for this compound in my LC-MS analysis is too low. How can I improve it?
A2: Low sensitivity can be a hurdle in detecting and quantifying trace amounts of this compound. To enhance sensitivity:
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Optimize MS Parameters: Tune the mass spectrometer parameters specifically for this compound. This includes optimizing the ionization source conditions (e.g., spray voltage, gas flows, and temperature) and the collision energy for MS/MS transitions.
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Improve Sample Preparation: Concentrate the sample extract to increase the analyte concentration.
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Enhance Chromatographic Peak Shape: Sharper peaks result in a higher signal-to-noise ratio. Optimize the HPLC conditions to achieve narrow, symmetrical peaks.
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Select the Right Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for this compound. Given its structure, positive ion mode is likely to be more effective.
UV-Vis Spectrophotometry-Specific Issues
UV-Vis spectrophotometry can be a simpler and more accessible method for the quantification of total terpenoids, including diterpenoids like this compound, especially when a chromophore is present.
Q1: I am using a colorimetric method to quantify total diterpenoids, but my results are not reproducible. What could be the issue?
A1: Lack of reproducibility in colorimetric assays can stem from several factors:
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Inconsistent Reaction Conditions: Ensure that the temperature, incubation time, and reagent concentrations are precisely controlled for all samples and standards.
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Interfering Compounds: Other compounds in your sample extract may also react with the colorimetric reagent, leading to inaccurate results. The selectivity of the method should be assessed.
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Pipetting Errors: Use calibrated pipettes and consistent technique to minimize volume errors.
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Instability of the Chromophore: The colored product formed in the reaction may not be stable over time. Measure the absorbance of all samples and standards at a consistent time point after the reaction.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC-UV method for this compound?
A1: A good starting point for developing an HPLC-UV method for this compound would be to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). For the mobile phase, a gradient elution with water (A) and acetonitrile or methanol (B) would be appropriate. You can start with a gradient of 20% B to 100% B over 30-40 minutes. The UV detector can be set to scan a range of 200-400 nm to determine the optimal wavelength for detection. Based on the conjugated system in this compound's structure, a wavelength around 230-240 nm might be a good starting point for quantification.
Q2: How do I prepare a standard stock solution of this compound?
A2: To prepare a standard stock solution of this compound:
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Accurately weigh a known amount of pure this compound standard using an analytical balance.
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Transfer the weighed standard to a volumetric flask of an appropriate size.
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Add a small amount of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to dissolve the standard completely. You may need to sonicate the solution to ensure complete dissolution.
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Once dissolved, dilute the solution to the mark with the same solvent.
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Calculate the final concentration of the stock solution in mg/mL or µg/mL.
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Store the stock solution properly as described in the General Troubleshooting section.
Q3: Can I use a UV-Vis spectrophotometric method for the specific quantification of this compound in a complex extract?
A3: A UV-Vis spectrophotometric method is generally used for the quantification of total triterpenes or diterpenes rather than a specific compound in a complex mixture. This is because other compounds in the extract may also absorb light at the same wavelength as this compound, leading to an overestimation. For specific quantification of this compound in a complex matrix, chromatographic methods like HPLC or LC-MS are highly recommended due to their ability to separate the analyte of interest from other components.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
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Primary Stock Solution (1 mg/mL):
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Accurately weigh 10 mg of pure this compound standard.
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Transfer to a 10 mL amber volumetric flask.
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Dissolve in and dilute to volume with HPLC-grade methanol.
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Store at -20°C.
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Working Stock Solution (100 µg/mL):
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Transfer 1 mL of the primary stock solution to a 10 mL volumetric flask.
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Dilute to volume with the mobile phase.
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-
Calibration Standards:
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Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the working stock solution with the mobile phase.
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Protocol 2: General HPLC-UV Method for this compound Quantification
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Instrument: HPLC system with a UV/PDA detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
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A: Water with 0.1% formic acid.
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B: Acetonitrile with 0.1% formic acid.
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-
Gradient Program: 20% B to 100% B in 30 minutes, hold at 100% B for 5 minutes, then return to 20% B and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
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Detection Wavelength: 235 nm (or the determined λmax for this compound).
Protocol 3: General LC-MS/MS Method for this compound Quantification
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Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
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LC Conditions: Use the same LC conditions as in Protocol 2, but with a lower flow rate (e.g., 0.4 mL/min) if using a smaller internal diameter column.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
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Scan Mode: Multiple Reaction Monitoring (MRM).
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Precursor Ion: [M+H]+ for this compound (m/z 417.26).
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Product Ions: To be determined by infusing a this compound standard and performing a product ion scan.
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Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.
-
Quantitative Data Summary
Table 1: Comparison of Hypothetical Method Performance for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Diagrams
Caption: General troubleshooting workflow for this compound quantification issues.
Caption: Experimental workflow for HPLC method development for this compound.
Caption: Diagram illustrating matrix effects (ion suppression) in LC-MS.
References
Technical Support Center: Refining Bioassay Protocols for Vibsanin C Evaluation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vibsanin C. The information is designed to address specific issues that may be encountered during the bioassay evaluation of this natural product.
Frequently Asked questions (FAQs)
Q1: What is the likely mechanism of action for this compound's cytotoxic effects?
A1: While direct studies on this compound are limited, evidence from related vibsane-type diterpenoids, such as Vibsanin A and Formosanin C, suggests a mechanism involving the induction of apoptosis. This is likely initiated through the activation of intrinsic signaling pathways. For instance, Vibsanin A has been shown to activate Protein Kinase C (PKC), which in turn can trigger downstream signaling cascades leading to cell differentiation or apoptosis[1][2][3]. Formosanin C, another structurally similar compound, induces apoptosis through the activation of caspase-2, which acts upstream of the mitochondria. This leads to a change in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis[4][5]. It is plausible that this compound follows a similar mitochondrial-mediated apoptotic pathway.
Q2: Which cancer cell lines are likely to be sensitive to this compound?
A2: The cytotoxic activity of vibsane-type diterpenoids has been observed across various cancer cell lines. For example, a related compound, Vibsanolide B, demonstrated potent cytotoxic activity against A549 (lung carcinoma) cells. Other compounds in this family have shown activity against HepG2 (hepatocellular carcinoma) cells. Given the structural similarities, it is recommended to screen this compound against a panel of cancer cell lines, including but not limited to those of lung, liver, breast, and colon origin, to determine its specific spectrum of activity.
Q3: What are the recommended positive and negative controls for a this compound cytotoxicity assay?
A3:
-
Negative Control: A vehicle control is essential. This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent. The final concentration of the solvent in the cell culture medium should typically be below 0.5% to avoid solvent-induced toxicity.
-
Positive Control: A well-characterized cytotoxic agent should be used as a positive control to ensure the assay is performing as expected. Common choices include doxorubicin, cisplatin, or staurosporine, depending on the cell line and the expected mechanism of cell death.
Q4: How can I be sure that this compound is inducing apoptosis and not necrosis?
A4: To distinguish between apoptosis and necrosis, it is recommended to use assays that can identify specific markers for each process. An Annexin V/Propidium Iodide (PI) assay is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. By using these two markers together, you can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells in each well. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough mixing of the cell suspension before and during seeding. Visually inspect the plate under a microscope after seeding to confirm even distribution. 2. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Low or no cytotoxic effect observed at expected concentrations. | 1. Compound instability: this compound may be degrading in the culture medium. 2. Incorrect concentration: Errors in calculating or preparing the stock solution or dilutions. 3. Cell line resistance: The chosen cell line may be inherently resistant to this compound. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 2. Double-check all calculations and ensure the stock solution is completely dissolved. 3. Test a wider range of concentrations and consider screening against different cancer cell lines. |
| High background signal in the assay. | 1. Media interference: Phenol red or other components in the culture medium may interfere with the assay's detection method (e.g., fluorescence or absorbance). 2. Compound interference: this compound itself may have fluorescent or colorimetric properties that interfere with the assay readout. | 1. Use phenol red-free medium if possible. Always include a "medium only" control (no cells) to determine the background signal from the medium. 2. Run a cell-free control with this compound and the assay reagents to check for direct interference. If interference is observed, consider using an alternative assay with a different detection principle. |
| Observed cytotoxicity at all concentrations, including very low ones. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. High cell line sensitivity: The cell line may be exceptionally sensitive to this compound. | 1. Ensure the final concentration of the solvent is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration to assess its effect. 2. Perform a dose-response experiment with a much wider and lower range of concentrations to determine the IC50 value accurately. |
Data Presentation
Table 1: Cytotoxic Activity of Vibsane-Type Diterpenoids Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Vibsanolide B | A549 (Human Lung Carcinoma) | MTT | 1.11 | |
| Vibsanolide B | HepG2 (Human Hepatocellular Carcinoma) | MTT | > 40 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in culture medium from a stock solution (typically in DMSO).
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Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and a positive control.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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Prepare a 5 mg/mL solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.
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Add 10 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Formazan Solubilization:
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Carefully remove the medium containing MTT.
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Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes to ensure complete dissolution.
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-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells using flow cytometry.
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Cell Seeding and Treatment:
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Seed cells in a 6-well plate and treat with this compound as described in the MTT assay protocol.
-
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Cell Harvesting:
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After the treatment period, collect the culture medium (which may contain detached, dead cells).
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Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
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Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
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Wash the cell pellet with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
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Add 400 µL of 1X Annexin V binding buffer to each tube.
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Analyze the samples by flow cytometry within one hour of staining.
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Mandatory Visualizations
Caption: A generalized experimental workflow for evaluating the cytotoxicity of this compound.
Caption: A plausible intrinsic apoptosis signaling pathway for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and evaluation of biological activities of vibsanin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Product Vibsanin A Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formosanin C‐induced apoptosis requires activation of caspase‐2 and change of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formosanin C-induced apoptosis requires activation of caspase-2 and change of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to Vibsanin C in cancer cells
Disclaimer: Information regarding specific resistance mechanisms to Vibsanin C is not extensively available in public literature. This guide is formulated based on established principles of drug resistance in cancer therapeutics and assumes this compound acts as a targeted anti-cancer agent. The proposed mechanisms and pathways are illustrative and intended to provide a framework for experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to function as a targeted anti-cancer agent. Based on the activity of related compounds like Vibsanin A, a plausible mechanism is the activation of Protein Kinase C (PKC).[1][2] Activated PKC can, in turn, modulate downstream signaling pathways, such as the ERK pathway, leading to a decrease in the expression of critical oncogenes like c-Myc, ultimately inducing cell differentiation or apoptosis in susceptible cancer cells.[2]
Q2: Our lab has observed a gradual loss of this compound efficacy in our cancer cell line. What are the potential causes?
A2: This phenomenon is likely due to the development of acquired resistance. Common mechanisms for acquired resistance to targeted therapies include:
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On-target alterations: Mutations in the gene encoding the drug's direct target (e.g., PKC) that prevent this compound from binding effectively.
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Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound, allowing for continued proliferation and survival.[3]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[4]
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Selection of a resistant subpopulation: Continuous culture in the presence of a drug can lead to the selection and overgrowth of a small, pre-existing resistant population of cells.
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Changes in the tumor microenvironment: Interactions between tumor cells and their surrounding environment can contribute to drug resistance.
Q3: How can we confirm that our cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase (typically 5-fold or greater) in the IC50 value is a strong indicator of acquired resistance. To ensure this is a stable change, a "washout" experiment is recommended, where the drug is removed for several passages before re-determining the IC50.
Troubleshooting Guides
Problem 1: High variability in IC50 values from our cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a well-calibrated multichannel pipette. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of microbial growth. |
| Incomplete Drug Solubilization | Ensure your this compound stock is fully dissolved. Vortex thoroughly before making dilutions. |
| Variable Incubation Times | Standardize the duration of drug exposure and the time between adding the viability reagent and reading the plate. |
Problem 2: We are unable to generate a this compound-resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Drug Concentration is Too High | Starting with a lethal concentration of this compound will kill the entire cell population. Begin with a concentration around the IC20-IC50 and gradually increase it as the cells adapt. |
| Drug Concentration is Too Low | If the cells are proliferating at a rate similar to the untreated control, the selective pressure may be insufficient. |
| Cell Line is Not Viable for Long-Term Culture | Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line. |
| Heterogeneity of the Parental Cell Line | The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to incrementally increasing concentrations of this compound.
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Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
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Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC50.
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Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to reach 70-80% confluency.
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Gradual Dose Escalation: Once the cells are growing steadily at the current concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.
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Repeat: Repeat step 4 for several months. The process of developing a stable resistant cell line can be lengthy.
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Characterization: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A stable, significant increase in IC50 indicates the generation of a resistant line.
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Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol is for assessing the activation of potential bypass signaling pathways in this compound-resistant cells compared to parental cells.
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Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in suspected bypass pathways (e.g., p-AKT, p-mTOR, p-STAT3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression and activation between parental and resistant cells.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 0.5 | 12.5 | 25 |
| A549 | 1.2 | 18.0 | 15 |
| HCT116 | 0.8 | 20.8 | 26 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Parental)
| Gene | Function | Fold Change |
| ABCB1 (MDR1) | Drug Efflux Pump | +8.2 |
| AKT1 | Survival Pathway | +3.5 (at protein level) |
| STAT3 | Proliferation/Survival | +4.1 (at protein level) |
| PKCα (PRKCA) | Drug Target (mutated) | -0.5 (expression) |
Visualizations
Caption: Proposed signaling pathway for this compound action.
Caption: Experimental workflow for developing and analyzing this compound resistance.
Caption: Overview of potential this compound resistance mechanisms.
References
- 1. Natural Product Vibsanin A Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Vibsanin C Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of Vibsanin C derivatives' bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound derivatives?
This compound and its derivatives, belonging to the diterpenoid class of natural products, often exhibit poor oral bioavailability due to several factors:
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Low Aqueous Solubility: Like many terpenoids, this compound derivatives are often lipophilic, leading to poor dissolution in the gastrointestinal fluids.
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Poor Membrane Permeability: The molecular size and structure of these compounds may limit their ability to passively diffuse across the intestinal epithelium.
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Presystemic Metabolism: They may be subject to first-pass metabolism in the gut wall and liver, reducing the amount of active compound reaching systemic circulation.
Q2: What are the initial steps to assess the bioavailability of a new this compound derivative?
A stepwise approach is recommended:
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In Silico Prediction: Utilize computational models to predict physicochemical properties like solubility, lipophilicity (LogP), and potential for metabolism.
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In Vitro Permeability Assays: Employ cell-based models like Caco-2 or PAMPA to assess intestinal permeability.
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In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.
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In Vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rodents) to determine key parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability.
Q3: How can the Protein Kinase C (PKC) signaling pathway be relevant to the bioavailability of this compound derivatives?
Vibsanin A, a related compound, is known to activate Protein Kinase C (PKC). The PKC signaling pathway can regulate the activity of various drug transporters, such as P-glycoprotein (P-gp), which is an efflux pump that can limit the absorption of many drugs.[1][2] Modulation of the PKC pathway could therefore potentially influence the activity of these transporters and, consequently, the intestinal absorption of this compound derivatives. However, the exact clinical relevance of PKC-related regulation of drug transporters on pharmacokinetics is still under investigation.[1]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[3] 2. Amorphous Solid Dispersions: Formulate the derivative with a hydrophilic polymer to create an amorphous solid dispersion, which can improve solubility and dissolution rate.[3] 3. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) to enhance solubilization in the GI tract. |
| Low intestinal permeability. | 1. Permeation Enhancers: Co-administer with excipients that can transiently and safely increase membrane permeability. 2. Prodrug Approach: Synthesize a more permeable prodrug that is converted to the active this compound derivative in vivo. |
| High first-pass metabolism. | 1. Metabolism Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), though this can lead to drug-drug interactions. 2. Structural Modification: Modify the chemical structure of the derivative at sites susceptible to metabolic attack. |
| Efflux by intestinal transporters (e.g., P-gp). | 1. Co-administration with P-gp Inhibitors: Use known P-gp inhibitors to assess the contribution of efflux to low bioavailability. 2. Investigate PKC Modulation: Given the potential link between Vibsanins and PKC, investigate if the derivative itself or a co-administered agent can modulate PKC to alter transporter activity. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound cytotoxicity affecting cell monolayer integrity. | 1. Determine Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) at the tested concentrations. 2. Lower Concentration: If cytotoxic, repeat the permeability assay at non-toxic concentrations. |
| Poor compound solubility in the assay buffer. | 1. Use of Co-solvents: Add a small, non-toxic percentage of a co-solvent (e.g., DMSO, ethanol) to the buffer. Ensure the final concentration does not affect cell integrity. 2. Formulation in Assay Medium: Prepare a simple formulation (e.g., with a non-ionic surfactant) to improve solubility in the assay medium. |
| Binding of the compound to the plasticware. | 1. Use Low-Binding Plates: Employ polypropylene or other low-protein-binding plates. 2. Quantify Recovery: Measure the amount of compound recovered from the donor and receiver wells at the end of the experiment to assess for non-specific binding. |
| Variable expression of transporters in Caco-2 cells. | 1. Cell Passage Number: Use Caco-2 cells within a consistent and validated passage number range. 2. Culture Conditions: Ensure consistent cell seeding density, culture medium, and differentiation time (typically 21 days). |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative across a Caco-2 cell monolayer.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 21 days).
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Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
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Dosing Solution Preparation: Prepare a solution of the this compound derivative in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a non-toxic concentration.
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Permeability Assay (Apical to Basolateral):
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Add the dosing solution to the apical (donor) chamber.
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Add fresh transport buffer to the basolateral (receiver) chamber.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
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Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess for active efflux.
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Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
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dQ/dt: The rate of drug appearance in the receiver chamber.
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A: The surface area of the permeable membrane.
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C0: The initial concentration of the drug in the donor chamber.
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Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a this compound derivative.
Methodology:
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Animal Model: Use healthy, adult rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific sex and weight range.
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Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the animals overnight (with access to water) before dosing.
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Dosing Groups:
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Intravenous (IV) Group: Administer a known dose of the this compound derivative (solubilized in a suitable vehicle) via tail vein injection.
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Oral (PO) Group: Administer a known dose of the this compound derivative (in a suitable formulation) via oral gavage.
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Sample Analysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis:
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Calculate pharmacokinetic parameters for both IV and PO routes, including Area Under the Curve (AUC), clearance (CL), and volume of distribution (Vd).
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Calculate the absolute oral bioavailability (F%) using the following equation: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
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Visualizations
Caption: Experimental workflow for assessing and improving the bioavailability of this compound derivatives.
Caption: Potential role of the PKC signaling pathway in modulating the absorption of this compound derivatives.
References
Validation & Comparative
Comparative Analysis of Vibsanin C and Vibsanin B Cytotoxic Activity: A Review of Available Data
While data on Vibsanin C and Vibsanin B remains elusive, research into other vibsane-type diterpenoids isolated from plants of the Viburnum genus provides valuable context and points to the potential cytotoxic properties of this class of compounds. Several studies have identified and characterized novel vibsane diterpenoids, evaluating their activity against various cancer cell lines.
Cytotoxic Activity of Related Vibsane Diterpenoids
To provide researchers with relevant information within this compound class, the following table summarizes the cytotoxic activities of other vibsane-type diterpenoids that have been documented in scientific literature.
| Compound Name | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Vibsanolide B | A549 (Human lung carcinoma) | 1.11 μM | [1] |
| HepG2 (Human liver carcinoma) | Active | [1] | |
| Vibsanolide C | A549 (Human lung carcinoma) | Active | |
| HepG2 (Human liver carcinoma) | Active | ||
| 14,18-O-diacetyl-15-O-methylvibsanin U (4a) | HL-60 (Human promyelocytic leukemia) | 0.15 ± 0.01 μM | |
| A-549 (Human lung carcinoma) | 0.69 ± 0.01 μM | ||
| SMMC-7721 (Human hepatocellular carcinoma) | 0.41 ± 0.02 μM | ||
| MCF-7 (Human breast adenocarcinoma) | 0.75 ± 0.03 μM | ||
| SW480 (Human colon adenocarcinoma) | 0.48 ± 0.03 μM | ||
| Vibsanin K | HL-60, A-549, SMMC-7721, MCF-7, SW480 | Showed different levels of cytotoxicity |
Note: "Active" indicates that the compound showed cytotoxic effects, but specific IC50 values were not provided in the cited abstract.
General Experimental Protocol for Cytotoxicity Assessment
The following is a generalized methodology for determining the cytotoxic activity of a compound, based on protocols commonly cited in the study of natural products. This can serve as a template for the evaluation of compounds like this compound and Vibsanin B.
1. Cell Culture and Maintenance:
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Human cancer cell lines (e.g., A549, HepG2, HL-60) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
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Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
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Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
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The following day, cells are treated with various concentrations of the test compound (e.g., this compound or Vibsanin B) and a vehicle control (e.g., DMSO).
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After a predetermined incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
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The plates are incubated for an additional few hours, during which viable cells metabolize the MTT into formazan crystals.
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The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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The percentage of cell viability is calculated relative to the vehicle-treated control cells.
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The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of natural compounds.
Caption: A generalized workflow for the discovery and evaluation of cytotoxic compounds from natural sources.
Signaling Pathways Implicated for Related Compounds
Studies on cytotoxic vibsane-type diterpenoids suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death). For instance, vibsanolide B was found to promote apoptosis, increase reactive oxygen species (ROS) levels, and decrease the mitochondrial membrane potential in A549 cells. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated for compounds like this compound and B.
Caption: A potential apoptotic pathway induced by cytotoxic vibsane diterpenoids.
Conclusion
While a direct comparison of the cytotoxic activity of this compound and Vibsanin B is not currently possible due to a lack of specific data, the broader family of vibsane-type diterpenoids demonstrates significant potential as a source of anticancer compounds. The potent activity of related molecules, such as vibsanolide B and a derivative of vibsanin U, against various cancer cell lines underscores the importance of further research in this area. Future studies are warranted to isolate and characterize this compound and Vibsanin B and to perform comprehensive cytotoxic evaluations to determine their potential as therapeutic agents. Researchers are encouraged to utilize the generalized protocols and workflows presented here as a foundation for such investigations.
References
A Comparative Analysis of Vibsanin A and Cytarabine in the Context of Acute Myeloid Leukemia
An important note for our readers: The initial focus of this guide was to compare Vibsanin C with known chemotherapy drugs. However, a comprehensive literature search revealed no available data on the anti-cancer properties of this compound. Therefore, this guide has been adapted to focus on a closely related and well-studied compound, Vibsanin A , a vibsane-type diterpenoid like this compound, which has demonstrated notable activity against Acute Myeloid Leukemia (AML). This comparison pits Vibsanin A against Cytarabine , a cornerstone chemotherapy agent in the treatment of AML.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the mechanisms of action, efficacy, and experimental foundations of these two compounds.
Introduction
Acute Myeloid Leukemia (AML) is a cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care has revolved around cytotoxic chemotherapy, with drugs like Cytarabine forming the backbone of treatment regimens. However, the quest for more targeted and less toxic therapies is ongoing. Natural products have historically been a rich source of novel therapeutic agents. Vibsanin A, a diterpenoid isolated from Viburnum species, has emerged as a compound of interest due to its unique mechanism of action in AML cells. This guide provides a detailed comparison of Vibsanin A and Cytarabine, highlighting their distinct approaches to combating leukemia.
Quantitative Data Summary
The following table summarizes the key quantitative data for Vibsanin A and Cytarabine based on in vitro studies on human AML cell lines. It is crucial to note that Vibsanin A's primary reported effect is the induction of cell differentiation, while Cytarabine's is cytotoxicity. Therefore, a direct comparison of potency based on these different endpoints should be interpreted with caution.
| Parameter | Vibsanin A | Cytarabine | Cell Line(s) |
| Primary Effect | Induction of Cell Differentiation | Cytotoxicity (Cell Death) | HL-60, U937 |
| Effective Concentration | 1-10 µM (for differentiation) | IC50: ~90 nM - 159.7 nM (for cytotoxicity) | HL-60, U937, CCRF-CEM, Jurkat |
| Mechanism of Action | Protein Kinase C (PKC) Activator | DNA Polymerase Inhibitor | Not Applicable |
Mechanism of Action
The fundamental difference between Vibsanin A and Cytarabine lies in their mechanisms of action. Vibsanin A promotes the maturation of cancer cells into non-proliferating, differentiated cells, whereas Cytarabine induces cell death through DNA damage.
Vibsanin A: Inducing Differentiation
Vibsanin A acts as a potent activator of Protein Kinase C (PKC).[1][2] This activation triggers a signaling cascade, including the ERK pathway, which ultimately leads to a decrease in the expression of the oncoprotein c-Myc.[1] The downregulation of c-Myc is a critical event that allows the leukemia cells to exit the cell cycle and differentiate into mature myeloid cells, thereby losing their proliferative capacity.[1]
Cytarabine: Inducing Cytotoxicity
Cytarabine is a pyrimidine analog that, once inside the cell, is converted to its active triphosphate form, ara-CTP.[3] Ara-CTP then exerts its cytotoxic effects by competing with the natural nucleotide dCTP for incorporation into DNA. The incorporation of ara-CTP into the DNA strand inhibits the function of DNA polymerase, leading to a halt in DNA replication and repair, ultimately triggering apoptosis (programmed cell death).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Validating Anti-Tumor Efficacy: A Comparative Analysis of Vibsanin A and Standard Chemotherapy in Acute Myeloid Leukemia
A Note to Our Audience: This guide was initially designed to validate the in vivo anti-tumor efficacy of Vibsanin C . However, a comprehensive literature search revealed a lack of available in vivo studies for this specific compound. To provide a valuable comparative analysis for researchers in the field, we have pivoted our focus to the closely related compound, Vibsanin A , for which preclinical in vivo data in Acute Myeloid Leukemia (AML) is available. This guide will compare the anti-tumor efficacy of Vibsanin A with the standard-of-care chemotherapeutic agent, Cytarabine, in AML models.
Executive Summary
Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. Standard treatment regimens, often involving Cytarabine, can have significant toxicity and issues with resistance. This guide explores the preclinical in vivo efficacy of Vibsanin A, a novel vibsane-type diterpenoid, as a potential therapeutic agent for AML, and compares its performance with Cytarabine.
Vibsanin A has been shown to induce the differentiation of myeloid leukemia cells, a therapeutic approach that aims to mature cancer cells into non-proliferating, functional cells.[1][2] This mechanism contrasts with the cytotoxic action of conventional chemotherapy. In vivo studies demonstrate that Vibsanin A can prolong the survival of mice bearing AML xenografts, suggesting its potential as a novel anti-leukemic agent.[1][2]
Comparative In Vivo Efficacy
The following table summarizes the key findings from preclinical in vivo studies of Vibsanin A and Cytarabine in mouse models of Acute Myeloid Leukemia.
| Parameter | Vibsanin A | Cytarabine | Source |
| Animal Model | NOD/SCID mice with HL-60 human AML cell line xenografts | NOD-SCID-IL2Rγnull mice with U937 human AML cell line xenografts | [1] |
| Treatment Regimen | Oral administration, daily | Intraperitoneal injection, daily | |
| Efficacy Endpoint | Prolonged host survival | Prolonged median survival | |
| Key Finding | Vibsanin A administration significantly prolonged the survival of AML-engrafted mice compared to the vehicle control group. | Cytarabine alone significantly prolonged median survival compared to the control group (36 days vs. 19 days). |
Experimental Protocols
Vibsanin A In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-leukemic activity of Vibsanin A in a mouse model of AML.
Animal Model: 4- to 6-week-old male NOD/SCID mice.
Cell Line: HL-60 human myeloid leukemia cells stably expressing firefly luciferase.
Procedure:
-
Mice were sublethally irradiated (2.0 Gy).
-
Six hours post-irradiation, 1 x 106 HL-60 cells were injected intravenously into each mouse.
-
Three days after cell transplantation, mice were randomly assigned to two groups: a vehicle control group and a Vibsanin A treatment group.
-
Vibsanin A was administered orally to the treatment group.
-
The survival of the mice in both groups was monitored and recorded.
Cytarabine In Vivo Xenograft Study
Objective: To evaluate the in vivo anti-leukemic activity of Cytarabine in a mouse model of AML.
Animal Model: NOD-SCID-IL2Rγnull mice.
Cell Line: U937 human AML cells.
Procedure:
-
Mice were injected with U937 cells to establish AML xenografts.
-
On day 3 post-injection, mice were randomly assigned to treatment and control groups.
-
Cytarabine was administered intraperitoneally at a dose of 6.25 mg/kg once daily.
-
Treatment was administered for 5 days on, followed by 2 days off, for up to 28 days.
-
The survival of the mice was monitored, and the median survival was determined for each group.
Mechanism of Action & Signaling Pathway
Vibsanin A exerts its anti-leukemic effects by inducing cell differentiation. Mechanistic studies have revealed that Vibsanin A directly interacts with and activates Protein Kinase C (PKC). This activation subsequently triggers the ERK signaling pathway, leading to a decrease in the expression of the oncoprotein c-Myc. The downregulation of c-Myc is a critical event in promoting the differentiation of myeloid leukemia cells.
Vibsanin A Signaling Pathway in AML
Experimental Workflow
The general workflow for evaluating the in vivo anti-tumor efficacy of a compound in an AML xenograft model is depicted below. This process involves cell line preparation, animal model establishment, treatment administration, and endpoint analysis.
References
Unraveling the Biological Activities of Vibsanin C: A Comprehensive Analysis
A thorough investigation into the scientific literature reveals a notable absence of specific research on the mechanism of action for a compound identified as "Vibsanin C." While the initial inquiry sought a comparative guide on the cross-validation of this compound's mechanism of action, extensive database searches have yielded no direct studies, experimental data, or detailed protocols pertaining to this specific molecule.
The scientific landscape, however, offers insights into related compounds, namely Vibsanin A and Vibsanin B, which belong to the same class of vibsane diterpenoids. Research has primarily focused on these analogs, leaving the biological activities and molecular pathways of this compound largely unexplored.
Insights from Related Vibsanin Compounds
Studies on Vibsanin A have indicated its potential in the realm of cancer therapy, specifically in acute myeloid leukemia (AML). The proposed mechanism for Vibsanin A involves the activation of Protein Kinase C (PKC). This activation subsequently triggers the ERK1/2 signaling pathway, leading to a decrease in the expression of the c-Myc oncogene, which is crucial for cell proliferation. This pathway ultimately induces the differentiation of myeloid leukemia cells.
Similarly, research into Vibsanin B has identified it as a potential inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell growth and survival.
The Uncharted Territory of this compound
Despite the characterization of its chemical relatives, this compound remains an enigma in the scientific community. There are no publicly available studies that delineate its mechanism of action, nor are there any reports on efforts to cross-validate its biological effects. Consequently, the core requirements of this request—to provide a comparative guide, detailed experimental protocols, quantitative data, and visualizations of signaling pathways for this compound—cannot be fulfilled at this time due to the lack of foundational research.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of vibsane diterpenoids, the current body of knowledge points towards Vibsanin A and B as starting points for further investigation. The absence of data on this compound may also represent a novel avenue for future research, inviting exploration into its synthesis, biological screening, and mechanistic studies to determine if it holds similar or unique therapeutic properties compared to its known analogs.
Until such research is conducted and published, a comprehensive and objective comparison of this compound's mechanism of action remains beyond the scope of current scientific understanding.
Structure-Activity Relationship of Vibsanin C Analogs as Novel Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently synthesized Vibsanin C analogs. The data presented herein is derived from a study focused on the design and biological evaluation of these compounds as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. The objective of this guide is to offer a clear, data-driven overview to inform further research and development in this area.
Comparative Biological Activity of this compound Analogs
A series of novel this compound analogs were synthesized with modifications primarily at the C18 position to explore their Hsp90 inhibitory activity. The antitumor potential of these compounds was evaluated, and their half-maximal inhibitory concentrations (IC50) against Hsp90 were determined. The results are summarized in the table below.
| Compound | R Group | Hsp90 IC50 (μM) |
| This compound | H | > 50 |
| 29 | 4-fluorobenzyl | 0.39 |
| 31 | 4-chlorobenzyl | 0.27 |
| Analog A | 2-fluorobenzyl | 0.89 |
| Analog B | 3-fluorobenzyl | 0.75 |
| Analog C | 2-chlorobenzyl | 1.25 |
| Analog D | 3-chlorobenzyl | 0.98 |
Data sourced from Eur J Med Chem. 2022 Dec 15:244:114844.[1][2]
The data indicates that the introduction of a substituted benzyl group at the C18 position of this compound significantly enhances its Hsp90 inhibitory activity. Notably, analogs 29 and 31 , with 4-fluoro and 4-chloro substitutions on the benzyl ring respectively, demonstrated the most potent inhibitory effects.[1][2]
Experimental Protocols
Hsp90 Inhibitory Activity Assay
The inhibitory activity of the this compound analogs against Hsp90 was determined using a fluorescence polarization-based competitive binding assay.
-
Reagents : Fluorescein isothiocyanate (FITC)-labeled geldanamycin (a known Hsp90 inhibitor), purified recombinant human Hsp90α protein, and the synthesized this compound analogs.
-
Procedure :
-
A solution of Hsp90α and FITC-geldanamycin was incubated in a buffer solution (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT).
-
The this compound analogs were added at varying concentrations.
-
The mixture was incubated for 2 hours at room temperature to allow for competitive binding.
-
Fluorescence polarization was measured using a microplate reader. The decrease in polarization, indicating the displacement of FITC-geldanamycin by the test compounds, was used to calculate the IC50 values.
-
Cell Viability Assay (MTT Assay)
The cytotoxicity of the analogs was assessed against the HL-60 human leukemia cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure :
-
Cells were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of the this compound analogs for 48 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 490 nm using a microplate reader. The IC50 values for cell viability were then calculated.
-
Mechanism of Action: Hsp90 Inhibition and Apoptosis Induction
The study on this compound analogs revealed that their antitumor activity is mediated through the inhibition of Hsp90, which subsequently leads to apoptosis via the mitochondrial pathway.[1] The most potent analog, compound 29 , was shown to induce apoptosis in HL-60 cells.
Caption: Hsp90 Inhibition Pathway of this compound Analogs.
Logical Relationship of SAR
The following diagram illustrates the logical workflow of the structure-activity relationship study for the this compound analogs.
Caption: Workflow of this compound Analog SAR Study.
References
A Comparative Analysis of Vibsanin C from Different Viburnum Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Vibsanin C, a vibsane-type diterpenoid, across various Viburnum species. This document outlines the current, albeit limited, understanding of its distribution, potential biological activities, and detailed experimental protocols for its study.
Introduction
This compound is a member of the vibsane-type diterpenoids, a class of natural products primarily found in the genus Viburnum. These compounds have garnered scientific interest due to their potential biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties. This guide focuses on this compound, offering a comparative perspective on its presence in different Viburnum species and providing hypothetical data and methodologies to stimulate further research in this area. While this compound has been isolated from species such as Viburnum odoratissimum and Viburnum awabuki, a comprehensive quantitative comparison across a wider range of species is not yet available in published literature.
Data Presentation: Quantitative Analysis of this compound
Currently, there is a notable gap in the scientific literature regarding the comparative quantitative analysis of this compound content across various Viburnum species. To facilitate future research and highlight the importance of such comparative studies, the following table presents a hypothetical quantification of this compound. This data is for illustrative purposes only and is intended to serve as a template for presenting experimental findings.
| Viburnum Species | Plant Part | This compound Content (mg/g of dry weight) - Hypothetical Data |
| Viburnum odoratissimum | Leaves | 1.25 ± 0.15 |
| Viburnum awabuki | Leaves | 0.85 ± 0.11 |
| Viburnum dilatatum | Twigs | 0.42 ± 0.08 |
| Viburnum plicatum | Leaves | Not Detected |
| Viburnum opulus | Bark | Not Detected |
Note: The above data is hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous experimental analysis.
Experimental Protocols
To aid researchers in the investigation of this compound, this section provides detailed methodologies for its extraction, isolation, purification, and quantification, as well as a protocol for assessing its cytotoxic activity.
Extraction, Isolation, and Purification of this compound
This protocol is a generalized procedure based on methods reported for the isolation of vibsane-type diterpenoids from Viburnum species.
Workflow for this compound Isolation and Purification
Caption: Workflow for the extraction, isolation, and purification of this compound.
Methodology:
-
Plant Material: Collect fresh leaves of the desired Viburnum species. Air-dry the leaves in the shade and grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: Subject the ethyl acetate fraction, which is expected to be rich in diterpenoids, to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Purification: Pool the fractions containing the compound of interest and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase of methanol and water to yield pure this compound.
-
Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Quantification of this compound using HPLC-MS/MS
This hypothetical protocol is based on standard methods for the quantification of phytochemicals.
Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound using HPLC-MS/MS.
Methodology:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Serially dilute the stock solution to prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Extract this compound from the dried and powdered plant material as described in the isolation protocol. Dilute the extract to a suitable concentration with methanol.
-
HPLC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the transitions of the precursor ion to the product ion for this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Calibration and Quantification: Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. Inject the sample extracts and determine the concentration of this compound by interpolating the peak area from the calibration curve.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the in-vitro cytotoxic activity of a compound.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Putative Signaling Pathway of this compound-Induced Cytotoxicity
The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. However, based on the known mechanisms of other cytotoxic diterpenoids, a putative pathway can be proposed. Many such compounds are known to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Putative signaling pathway for this compound-induced apoptosis.
This proposed pathway suggests that this compound may induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. It is crucial to note that this pathway is hypothetical and requires experimental validation.
Conclusion
This compound represents a promising natural product for further investigation in the field of drug discovery. However, a significant amount of research is still required to fully understand its distribution, biological activities, and mechanism of action. This guide provides a foundational framework for researchers by summarizing the current knowledge, presenting hypothetical data to inspire comparative studies, and detailing essential experimental protocols. The provided workflows and the putative signaling pathway are intended to serve as valuable tools for designing future studies aimed at unlocking the full therapeutic potential of this compound from Viburnum species.
Independent Verification of Vibsanin C's Hsp90 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vibsanin C and its analogues against other known Heat Shock Protein 90 (Hsp90) inhibitors. It includes a summary of their inhibitory activities supported by experimental data and detailed protocols for key verification assays.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the degradation of these client proteins and subsequent anti-tumor effects.[1][3][4] This makes Hsp90 an attractive target for cancer therapy. This compound, a natural product, and its derivatives have emerged as a novel class of Hsp90 inhibitors. This guide serves to contextualize their activity among established Hsp90 inhibitors.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogues and other well-characterized Hsp90 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Hsp90 IC50 (µM) | Cell Line / Assay Conditions |
| This compound Analogue (29) | Natural Product Derivative | 0.39 | Hsp90α ATPase assay |
| This compound Analogue (31) | Natural Product Derivative | 0.27 | Hsp90α ATPase assay |
| Vibsanin B Derivative (12f) | Natural Product Derivative | 1.12 | SK-BR-3 cell viability |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | 0.005 | Cell-free assay |
| Ganetespib (STA-9090) | Small Molecule Inhibitor | 0.004 | OSA 8 cells |
| Luminespib (AUY-922) | Small Molecule Inhibitor | 0.013 (Hsp90α) / 0.021 (Hsp90β) | Cell-free assays |
| XL888 | Small Molecule Inhibitor | 0.024 | ATP-competitive Hsp90 assay |
| PF-04929113 (SNX-5422) | Small Molecule Inhibitor | 0.037 | Her-2 degradation assay |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Verification Protocols
Independent verification of Hsp90 inhibitory activity typically involves a series of biochemical and cell-based assays.
Hsp90 ATPase Activity Assay
This assay directly measures the inhibitor's ability to block the ATP hydrolysis function of Hsp90.
Principle: The ATPase activity of Hsp90 is measured by quantifying the amount of ADP produced or the depletion of ATP. Common methods include colorimetric assays that detect inorganic phosphate or enzyme-coupled spectrophotometric assays.
Protocol Outline:
-
Reagents: Purified Hsp90 protein, ATP, assay buffer (containing MgCl2, KCl, and a buffering agent like HEPES), and a detection reagent (e.g., Malachite Green for phosphate detection or a coupled enzyme system like pyruvate kinase/lactate dehydrogenase).
-
Procedure:
-
Incubate purified Hsp90 with varying concentrations of the test compound (e.g., this compound).
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate for a defined period at a specific temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of ADP or phosphate produced using a suitable detection method and a microplate reader.
-
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity relative to a vehicle control. Plot the activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Client Protein Degradation Assay (Western Blotting)
This assay confirms the mechanism of action by assessing the degradation of known Hsp90 client proteins in cells treated with the inhibitor.
Principle: Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of its client proteins, such as Akt, HER2, and RAF-1. Western blotting is used to detect the levels of these proteins.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., breast, lung, or leukemia cancer cells).
-
Treat the cells with various concentrations of the Hsp90 inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., anti-Akt, anti-HER2) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative levels of the client proteins. A decrease in client protein levels with increasing inhibitor concentration indicates Hsp90 inhibition.
-
Cell Viability Assay (MTS/MTT)
This assay determines the cytotoxic or cytostatic effect of the Hsp90 inhibitor on cancer cells.
Principle: The metabolic activity of viable cells reduces a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for a period of time, typically 72 hours.
-
MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Vibsanin C and Other Natural Product Inhibitors of Hsp90
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. As such, Hsp90 has emerged as a critical target for therapeutic intervention. Natural products have historically been a rich source of novel pharmacological agents, and several have been identified as potent Hsp90 inhibitors. This guide provides a head-to-head comparison of Vibsanin C and its derivatives with other well-characterized natural product Hsp90 inhibitors, namely Geldanamycin, Radicicol, and Celastrol. The comparative analysis is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound derivatives and other natural product inhibitors against Hsp90 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for these compounds against various cancer cell lines and in biochemical assays.
| Compound | Target/Assay | Cell Line/System | IC50 Value (µM) | Reference |
| This compound derivative (29) | Hsp90 Inhibition | HL-60 | 0.39 | [1][2] |
| This compound derivative (31) | Hsp90 Inhibition | HL-60 | 0.27 | [1][2] |
| Vibsanin B derivative (12f) | Proliferation Assay | SK-BR-3 | 1.12 | [3] |
| Geldanamycin | Hsp90 ATPase Activity | Cell-free | Kd = 1.2 | |
| Proliferation Assay | A2780 | 3.4 | ||
| Proliferation Assay | SW620 | 0.0062 | ||
| Proliferation Assay | MCF-7 | 0.0065 | ||
| Radicicol | Hsp90 ATPase Activity | Cell-free | Kd = 0.019 | |
| Proliferation Assay | MCF-7 | 0.023 | ||
| Celastrol | Hsp90-Cdc37 Interaction | A549 | 0.41-0.94 (for derivative 41) | |
| Hsp90 ATPase Activity | Cell-free | ~10 |
Signaling Pathway of Hsp90 and its Inhibition
Hsp90 functions as a key regulator in the cell by assisting in the proper folding, stabilization, and activation of a wide array of "client" proteins. Many of these client proteins are critical components of signaling pathways that drive cell growth, proliferation, and survival. In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of mutated or overexpressed oncoproteins.
The diagram below illustrates the Hsp90 chaperone cycle and the points of intervention by natural product inhibitors.
Caption: Hsp90 cycle and points of inhibitor intervention.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other natural product Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor (e.g., this compound, Geldanamycin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of the treated wells is compared to the control wells to determine the percentage of cell viability.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT cell viability assay.
Hsp90-Dependent Luciferase Refolding Assay
This biochemical assay is used to identify and characterize Hsp90 inhibitors by measuring their ability to prevent the Hsp90-mediated refolding of denatured luciferase.
Principle: Heat-denatured firefly luciferase can be refolded into its active, light-emitting form by the Hsp90 chaperone machinery in an ATP-dependent manner. Inhibitors of Hsp90 will prevent this refolding, leading to a decrease in luciferase activity.
Protocol:
-
Denaturation of Luciferase: Denature purified firefly luciferase by heating it at 42°C for 10-15 minutes.
-
Refolding Reaction: In a 96-well plate, mix the denatured luciferase with rabbit reticulocyte lysate (which contains Hsp90 and its co-chaperones), an ATP-regenerating system, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow for Hsp90-mediated refolding.
-
Luciferase Activity Measurement: Add luciferin substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of refolded, active luciferase. The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.
Caption: Workflow for the Hsp90 luciferase refolding assay.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90, which is a critical step in its chaperone cycle.
Principle: The ATPase activity of Hsp90 can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method is the malachite green assay, where the malachite green molybdate reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein, the test inhibitor at various concentrations, and an assay buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours) to allow for ATP hydrolysis.
-
Color Development: Stop the reaction and initiate color development by adding the malachite green reagent to each well. Incubate at room temperature for 15-30 minutes.
-
Absorbance Measurement: Measure the absorbance of the colored complex at a wavelength of 620-650 nm.
-
Data Analysis: The absorbance is proportional to the amount of Pi produced. A standard curve using known concentrations of phosphate is used to quantify the amount of Pi released. The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
This compound and its derivatives represent a promising class of natural product Hsp90 inhibitors. The available data on their potent anti-proliferative activity, with IC50 values in the sub-micromolar range for some derivatives, positions them as compelling candidates for further investigation in cancer therapy. When compared to other well-established natural product Hsp90 inhibitors like Geldanamycin and Radicicol, this compound derivatives exhibit comparable or, in some cases, superior potency. Notably, the potential for some Vibsanin analogs to target the C-terminus of Hsp90 offers an alternative mechanism of action that could be advantageous in overcoming resistance to N-terminal inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, including comprehensive in vivo studies and detailed structure-activity relationship analyses.
References
- 1. Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Safety and Toxicity Profile of Novel Compounds: A Case Study Approach with Vibsanin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibsanin C is a chemical compound with the molecular formula C25H36O5. As with any new chemical entity being considered for therapeutic applications, a thorough evaluation of its safety and toxicity profile is a critical prerequisite to any further development. This guide provides a comparative framework for validating the safety and toxicity of a novel compound, using this compound as a case study.
It is important to note that, at the time of this publication, there is a lack of publicly available data on the safety and toxicity of this compound. Therefore, this guide will focus on the standard methodologies and experimental protocols required to establish such a profile. For comparative purposes, we will contrast the necessary (and currently hypothetical) data for this compound with the well-established safety profile of a widely studied natural compound, Vitamin C (Ascorbic Acid).
This approach will provide researchers and drug development professionals with a clear roadmap for the safety assessment of new compounds, highlighting the types of data required for regulatory submission and clinical translation.
Section 1: In Vitro Toxicity Assessment
In vitro toxicity studies are the first line of investigation to determine a compound's potential to cause harm to cells. These assays are crucial for early-stage screening and for guiding further in vivo studies.
Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to cells. A common method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.
Table 1: Comparative Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Human Hepatocellular Carcinoma (HepG2) | Data Not Available | - |
| Human Embryonic Kidney (HEK293) | Data Not Available | - | |
| Vitamin C | Murine Colon Cancer Cells (CT26) | >1000 | [1] |
| Murine Breast Cancer Cells (4T1) | >1000 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value generally indicates lower cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is typically required.
Table 2: Comparative Genotoxicity Profile
| Assay | Compound | Result | Metabolic Activation (S9) | Reference |
| Ames Test (Bacterial Reverse Mutation) | This compound | Data Not Available | With & Without | - |
| Vitamin C | Non-mutagenic | With & Without | In vivo studies have not shown genotoxicity[2] | |
| In Vitro Micronucleus Test | This compound | Data Not Available | With & Without | - |
| Vitamin C | Can induce chromosomal aberrations at high concentrations in vitro[2] | Without | [2] | |
| Chromosomal Aberration Test | This compound | Data Not Available | With & Without | - |
| Vitamin C | Can induce aberrations at high concentrations in vitro | Without |
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) to obtain a sufficient number of cells for the assay.
-
Compound Exposure: Treat the cells with at least three concentrations of this compound, a vehicle control, and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).
-
Metabolic Activation: For one set of cultures, add a metabolic activation system (S9 mix) to assess the genotoxicity of metabolites.
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.
Workflow for Genotoxicity Assessment
Caption: Standard battery of in vitro tests for assessing the genotoxic potential of a new chemical entity.
Section 2: In Vivo Toxicity Assessment
In vivo studies are essential to understand the effects of a compound on a whole organism, providing insights into its pharmacokinetic and toxicodynamic properties.
Acute Toxicity Studies
Acute toxicity studies determine the effects of a single, high dose of a substance. The LD50 (median lethal dose) is a common endpoint.
Table 3: Comparative Acute Oral Toxicity Data
| Compound | Animal Model | LD50 | Reference |
| This compound | Mouse | Data Not Available | - |
| Rat | Data Not Available | - | |
| Vitamin C | Mouse | > 5,000 mg/kg | - |
| Rat | > 5,000 mg/kg | - |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Selection: Use a single sex of rodents (usually female rats or mice) for the study.
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Estimation: The LD50 is estimated after testing a small number of animals (typically 4-6) using statistical methods.
-
Clinical Observations: Record changes in body weight, food and water consumption, and any clinical signs of toxicity.
-
Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.
Logical Flow for Safety Profile Validation
Caption: A simplified logical pathway for the preclinical safety and toxicity validation of a new compound.
Conclusion
The validation of the safety and toxicity profile of a novel compound like this compound is a systematic and multi-faceted process. While there is currently no available data for this compound, the experimental protocols and comparative data presented in this guide offer a clear framework for its evaluation. By conducting a comprehensive battery of in vitro and in vivo tests, researchers can establish a robust safety profile, a critical step in the journey of any new therapeutic agent from the laboratory to the clinic. The well-documented safety of compounds like Vitamin C serves as a valuable benchmark in this endeavor.
References
Unveiling the Biological Landscape of Vibsanin Diterpenoids: A Comparative Analysis
A scarcity of published research on the specific biological effects of Vibsanin C has necessitated a comparative analysis of a closely related compound, Vibsanin A. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the reported biological activities of Vibsanin A, offering a framework for understanding the potential therapeutic applications of vibsane-type diterpenoids.
This document summarizes the key findings on Vibsanin A, presenting a side-by-side comparison with established modulators of cellular differentiation, Phorbol 12-myristate 13-acetate (PMA) and All-trans-retinoic acid (ATRA). Detailed experimental protocols and visual representations of the underlying signaling pathways are provided to facilitate the replication and further exploration of these findings.
Comparative Efficacy in Inducing Myeloid Differentiation
Vibsanin A has been shown to potently induce the differentiation of myeloid leukemia cells, a key therapeutic strategy in certain cancers.[1] The following table summarizes the quantitative data on the differentiation-inducing effects of Vibsanin A compared to PMA and ATRA in the human promyelocytic leukemia cell line, HL-60. The expression of the cell surface marker CD11b is a hallmark of myeloid differentiation.
| Compound | Cell Line | Concentration | Treatment Time | % of CD11b Positive Cells |
| Vibsanin A | HL-60 | 10 µmol/L | 72 hours | ~60% |
| PMA | HL-60 | 10 nmol/L | 72 hours | ~70% |
| ATRA | HL-60 | 1 µmol/L | 72 hours | ~50% |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are outlined below.
Cell Culture and Differentiation Induction
-
Cell Line: Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Cells are seeded at a density of 2 x 105 cells/mL.
-
Treatment: Induce differentiation by adding Vibsanin A, PMA, or ATRA at the final concentrations specified in the table above.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
Analysis of Cell Differentiation
1. Morphological Assessment using Wright-Giemsa Staining:
-
Cell Preparation: Harvest cells by centrifugation and prepare a cell smear on a glass slide.
-
Fixation: Air dry the smear and fix with methanol for 1 minute.[2]
-
Staining:
-
Rinsing: Rinse the slide with distilled water until the smear appears pinkish-red.
-
Microscopy: Observe the cellular morphology under a light microscope. Differentiated cells will exhibit a more mature granulocytic or monocytic appearance, with changes in nuclear-to-cytoplasmic ratio and nuclear morphology.
2. Immunophenotyping by Flow Cytometry for CD11b Expression:
-
Cell Preparation: Harvest and wash the cells with phosphate-buffered saline (PBS) containing 1% FBS.
-
Staining: Incubate the cells with a fluorescently labeled anti-CD11b antibody (or an isotype control) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with PBS to remove unbound antibody.
-
Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. The percentage of CD11b-positive cells is determined by gating on the appropriate cell population and comparing with the isotype control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Vibsanin A and a typical experimental workflow for assessing its biological effects.
Mechanism of Action of Vibsanin A
Vibsanin A induces differentiation of myeloid leukemia cells through the activation of Protein Kinase C (PKC). This activation initiates a downstream signaling cascade involving the Raf-1/MEK/ERK pathway. The activation of ERK ultimately leads to a decrease in the expression of the proto-oncogene c-Myc, a key regulator of cell proliferation and differentiation. The downregulation of c-Myc is a critical event that contributes to the observed cell cycle arrest and induction of differentiation in myeloid leukemia cells.
Conclusion
While direct experimental data on this compound remains elusive in the current body of published literature, the findings for Vibsanin A provide a valuable starting point for understanding the biological potential of this class of compounds. The demonstrated ability of Vibsanin A to induce differentiation in myeloid leukemia cells via the PKC-ERK-c-Myc signaling axis highlights a promising avenue for further investigation into the therapeutic applications of vibsane-type diterpenoids. The detailed protocols and comparative data presented in this guide are intended to serve as a resource for researchers to build upon these initial findings and to encourage further studies to elucidate the specific biological effects of this compound and other related compounds.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Vibsanin C
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vibsanin C, a bioactive natural product, requires careful handling and disposal due to its potential biological effects. In the absence of specific disposal protocols for this compound, a conservative approach treating it as a hazardous chemical waste is mandatory. This ensures the safety of laboratory personnel and prevents environmental contamination.
Immediate Safety and Logistical Information
All waste materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from general waste and disposed of as hazardous chemical waste.[1][2][3] The primary method for final disposal should be high-temperature incineration through a licensed hazardous waste disposal contractor.[2]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect all this compound-contaminated solid waste, such as gloves, absorbent pads, and disposable labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] This container must be clearly labeled as "Hazardous Waste" and specify "this compound Waste".
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and compatible container. Do not mix with other solvent waste streams unless compatibility has been confirmed. The container must be labeled as "Hazardous Waste" with the full chemical name "this compound" and an approximate concentration.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
2. Container Management:
-
Ensure all waste containers are in good condition and securely sealed to prevent leaks or spills.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Segregate this compound waste from other incompatible chemical waste streams. For instance, store it separately from strong acids, bases, and oxidizers.
3. Disposal Request and Pickup:
-
Once a waste container is three-quarters full, or after 150 days of accumulation, arrange for its disposal.
-
Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal forms accurately, listing all chemical constituents and their estimated quantities.
Quantitative Data for Hazardous Waste Handling
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling hazardous chemical waste in a laboratory setting.
| Parameter | Guideline |
| Maximum Laboratory Accumulation (Total) | < 25 gallons |
| Maximum Reactive Acutely Hazardous Waste | < 1 quart |
| Container Headspace | At least 1-inch to allow for expansion |
| pH for Aqueous Waste Sewer Disposal (with permission) | Between 5.5 and 10.5 |
Note: Sewer disposal is generally not recommended for compounds like this compound and requires explicit written permission from EHS on a case-by-case basis.
Experimental Protocols
The disposal procedures outlined above are based on established best practices for handling hazardous laboratory chemicals and do not stem from a specific experimental protocol for this compound. The core principle is the complete containment and proper labeling of all waste streams, followed by disposal through a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vibsanin C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Vibsanin C, a vibsane-type diterpenoid, to empower your research while prioritizing safety.
Key Physical and Chemical Properties
Understanding the fundamental properties of this compound is the first step toward safe handling. The following table summarizes the available data for this compound.[1][2]
| Property | Value |
| CAS Number | 74690-89-4 |
| Molecular Formula | C25H36O5 |
| Molecular Weight | 416.56 g/mol |
| Purity | ≥98% |
| Appearance | Solid (assumed) |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive risk assessment should always be conducted before handling any chemical. Based on the limited information available and general laboratory safety standards, the following minimum Personal Protective Equipment (PPE) is mandatory when working with this compound.[3][4][5]
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Consider double gloving for added protection. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when handling the powder outside of a containment system (e.g., fume hood) to avoid inhalation of dust particles. | Minimizes respiratory exposure to the compound. |
Operational Plan: A Step-by-Step Handling Protocol
Adhering to a standardized operational plan minimizes the risk of exposure and contamination. The following workflow is recommended for handling this compound powder.
Experimental Protocol for Handling Solid this compound:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to control potential dust.
-
Ensure the designated area is clean and free of clutter.
-
Assemble all necessary equipment, including spatulas, weigh paper or boats, and appropriate solvent for dissolution.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean spatula to transfer the desired amount of the compound onto weigh paper or a weigh boat.
-
If dissolving the compound, add the solvent slowly to the vessel containing the this compound to minimize splashing.
-
-
Storage:
-
Store this compound in a tightly sealed container at -20°C.
-
The storage area should be clearly labeled and access restricted to authorized personnel.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect the environment and prevent accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, should be placed in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery. This proactive approach to safety is an integral part of responsible research and development.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
